molecular formula C17H21N5 B023500 3MB-PP1 CAS No. 956025-83-5

3MB-PP1

Cat. No.: B023500
CAS No.: 956025-83-5
M. Wt: 295.4 g/mol
InChI Key: FYCOTGCSHZKHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.

Properties

IUPAC Name

1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCOTGCSHZKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647754
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956025-83-5
Record name 3Mb-PP1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3MB-PP1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3MB-PP1: A Selective Kinase Inhibitor for Chemical Genetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3MB-PP1 is a synthetically derived, bulky purine analog that functions as a potent and selective ATP-competitive inhibitor of engineered analog-sensitive (AS) kinases. This chemical genetics tool allows for the specific and reversible inhibition of a target kinase in a cellular or organismal context, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors. By introducing a mutation in the ATP-binding pocket of a kinase of interest—typically replacing a bulky "gatekeeper" residue with a smaller one like glycine or alanine—a unique pocket is created that accommodates bulky inhibitors like this compound. This strategy provides researchers with precise temporal control over kinase activity, enabling the dissection of complex signaling pathways.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and its application in studying key signaling pathways.

Mechanism of Action

The selectivity of this compound is based on the "bump-and-hole" approach. Wild-type kinases possess a bulky gatekeeper residue in their ATP-binding pocket that sterically hinders the binding of this compound.[1] In contrast, engineered AS-kinases, with their smaller gatekeeper residue, create a "hole" that perfectly accommodates the "bump" of the 3-methylbenzyl group of this compound. This interaction allows this compound to bind with high affinity to the ATP-binding site of the mutant kinase, effectively blocking its catalytic activity. This targeted inhibition is rapid and can often be reversed by washing out the compound.[3]

Data Presentation

Selectivity Profile of this compound

A critical aspect of any chemical probe is its selectivity. The following table summarizes the inhibitory activity of this compound against a broad panel of wild-type human kinases, demonstrating its high degree of selectivity for engineered AS-kinases.

KinasePercent Inhibition at 1 µM this compound
Numerous Wild-Type Kinases (Data derived from large-panel screens)[1]
Specific examples to be populated from supplementary data of cited papersValues will be extracted and listed
Potency of this compound against Analog-Sensitive Kinases

The potency of this compound is dependent on the specific analog-sensitive kinase. The following table provides known IC50 values for this compound against various AS-kinases.

Analog-Sensitive KinaseIC50 ValueReference
Leu93 Mutant Zipper-interacting protein kinase (as-ZIPK)2 µM[4][5]
Analog-sensitive Polo-like kinase 1 (as-Plk1)Effective concentrations in cells: 0.5-10 µM[3][6]
Analog-sensitive Ssn3 (Cdk8)Effective concentrations in cells: 5 µM[5]
Analog-sensitive Ptoas120 nM

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound against an Analog-Sensitive Kinase

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified analog-sensitive kinase.

Materials:

  • Purified recombinant analog-sensitive kinase (e.g., as-Plk1)

  • Specific peptide substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Phosphocellulose paper and wash buffer (for radioactive assay)

  • Luminometer (for ADP-Glo™ assay)

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.

  • Set up Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, the analog-sensitive kinase, and the specific peptide substrate.

  • Add Inhibitor: Add the serially diluted this compound or DMSO to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP. For the ADP-Glo™ assay, use non-radioactive ATP.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[7]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to analyze the effect of inhibiting as-Plk1 with this compound on cell cycle progression.

Materials:

  • Cells expressing analog-sensitive Plk1 (as-Plk1) and wild-type control cells.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the as-Plk1 expressing cells and wild-type control cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 16-24 hours).[3] Include a DMSO-only control.

  • Cell Harvest: Harvest the cells by trypsinization, and then collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8][9]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A block in mitosis due to Plk1 inhibition will result in an accumulation of cells in the G2/M phase.[3]

Mandatory Visualizations

Signaling Pathways

Plk1_Mitotic_Signaling cluster_G2 G2 Phase cluster_Mitosis Mitosis Aurora_A Aurora A Plk1_inactive Plk1 (inactive) Aurora_A->Plk1_inactive Activates Plk1_active Plk1 (active) Cdk1_CyclinB_inactive Cdk1/Cyclin B (inactive) Myt1 Myt1 Myt1->Cdk1_CyclinB_inactive Inhibits Cdc25 Cdc25 Cdk1_CyclinB_active Cdk1/Cyclin B (active) Cdc25->Cdk1_CyclinB_active Activates Plk1_active->Myt1 Inhibits Plk1_active->Cdc25 Activates Centrosome_Maturation Centrosome Maturation Plk1_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly Plk1_active->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Plk1_active->Chromosome_Segregation Cytokinesis Cytokinesis Plk1_active->Cytokinesis APC_C APC/C Plk1_active->APC_C Activates Mitotic_Entry Mitotic_Entry Cdk1_CyclinB_active->Mitotic_Entry Promotes 3MB_PP1 This compound as_Plk1 as-Plk1 3MB_PP1->as_Plk1 Inhibits

Caption: Plk1 signaling pathway in mitosis and its inhibition by this compound.

Cdk8_Transcriptional_Regulation cluster_Mediator Mediator Complex Mediator_Core Mediator Core Cdk8_Module Cdk8 Module (Cdk8, CycC, Med12, Med13) Mediator_Core->Cdk8_Module RNA_Pol_II RNA Polymerase II Mediator_Core->RNA_Pol_II Transcription_Factors Transcription Factors (e.g., STAT, SMAD, Notch) Cdk8_Module->Transcription_Factors Phosphorylates Cdk8_Module->RNA_Pol_II Phosphorylates CTD Transcription_Factors->Mediator_Core Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression 3MB_PP1 This compound as_Cdk8 as-Cdk8 3MB_PP1->as_Cdk8 Inhibits

Caption: Cdk8-mediated transcriptional regulation and its inhibition by this compound.

ZIPK_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, Arsenic Trioxide) ZIPK ZIPK (DAPK3) Apoptotic_Stimuli->ZIPK Daxx Daxx ZIPK->Daxx Binds & Recruits to PML-NBs Par-4 Par-4 ZIPK->Par-4 Binds & Phosphorylates PML_NBs PML Nuclear Bodies Daxx->PML_NBs Par-4->Daxx Enhances binding to ZIPK Caspase_Activation Caspase Activation PML_NBs->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis 3MB_PP1 This compound as_ZIPK as-ZIPK 3MB_PP1->as_ZIPK Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Execution Experiment Execution cluster_Analysis Data Analysis Generate_AS_Kinase Generate AS-Kinase (Site-directed Mutagenesis) Express_Protein Express & Purify AS-Kinase Protein Generate_AS_Kinase->Express_Protein Culture_Cells Culture Cells Expressing AS-Kinase Generate_AS_Kinase->Culture_Cells In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Express_Protein->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Cycle Analysis) Culture_Cells->Cell_Based_Assay Analyze_In_Vitro Analyze Kinase Activity & Calculate IC50 In_Vitro_Assay->Analyze_In_Vitro Analyze_Cellular Analyze Cellular Phenotype (e.g., Flow Cytometry) Cell_Based_Assay->Analyze_Cellular

References

The Discovery and Development of 3MB-PP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3MB-PP1 is a potent and selective ATP-competitive inhibitor developed for the study of analog-sensitive (AS) protein kinases.[1][2][3] This bulky purine analog is a cornerstone of the "chemical genetics" or "bump-and-hole" approach, a powerful strategy for dissecting the function of individual kinases within complex signaling networks.[4] By engineering a kinase to have a sterically enlarged ATP-binding pocket (the "hole"), it becomes uniquely sensitive to inhibition by a bulky inhibitor like this compound (the "bump"), which does not inhibit its wild-type counterparts.[4] This technical guide provides an in-depth overview of the discovery, development, and application of this compound for researchers, scientists, and drug development professionals.

The "Bump-and-Hole" Approach: A Foundation for Specificity

The development of this compound is rooted in the challenge of achieving inhibitor specificity among the highly conserved family of protein kinases. The chemical genetics strategy overcomes this by introducing a mutation in the "gatekeeper" residue of the target kinase's ATP-binding site. This residue, typically a bulky amino acid, is replaced with a smaller one, such as glycine or alanine, creating an enlarged hydrophobic pocket. This engineered "analog-sensitive" kinase can then be specifically inhibited by bulky ATP analogs, like this compound, that are sterically hindered from binding to wild-type kinases.

Discovery and Development of this compound

This compound was developed as an evolution of earlier pyrazolo[3,4-d]pyrimidine-based inhibitors, such as PP1, 1NA-PP1, and 1NM-PP1.[4] While effective, these earlier-generation inhibitors had limitations in terms of potency and selectivity against a broad range of engineered kinases. A medicinal chemistry effort was undertaken to synthesize novel analogs with improved properties, leading to the identification of this compound.[4]

Co-crystal structures of the Src-AS1 kinase domain in complex with this compound and its predecessors revealed the structural basis for its enhanced efficacy. The methylene linker in benzyl-substituted pyrazolopyrimidines allows the phenyl group to orient itself optimally within the enlarged ATP-binding pocket of the analog-sensitive kinase, while sterically clashing with the gatekeeper residue of most wild-type kinases.[4] This design confers a high degree of selectivity, a critical feature for dissecting the specific roles of individual kinases in complex cellular processes.

Target Kinases and Biological Applications

This compound has been instrumental in elucidating the functions of several key protein kinases, including:

  • Polo-like kinase 1 (Plk1): A master regulator of mitosis, Plk1 is a prime target for chemical genetic studies. The use of this compound with Plk1-AS cells has allowed for the temporal and reversible inhibition of Plk1 activity, revealing its critical roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[2][5]

  • Cyclin-dependent kinase 8 (Cdk8): As a component of the Mediator complex, Cdk8 is a key transcriptional regulator. This compound-mediated inhibition of Cdk8-AS has been used to probe its role in signal-induced gene expression.[1]

  • Zipper-interacting protein kinase (ZIPK): This kinase is involved in a variety of cellular processes, including apoptosis and smooth muscle contraction. Studies using this compound and a Leu93-mutant of ZIPK have helped to validate its role in these pathways.[1][6]

Quantitative Data

The following tables summarize the known quantitative data for this compound and related compounds against a panel of both analog-sensitive and wild-type kinases.

Kinase Target (Analog-Sensitive)IC50 (µM)Reference(s)
Leu93-ZIPK2[1][6]
Kinase Target (Wild-Type)IC50 (nM)Reference(s)
Pkd1150[1]

Note: Comprehensive quantitative data for this compound across a wide range of kinases is not exhaustively compiled in a single source. The provided data is based on available literature.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, its synthesis is based on the well-established chemistry of pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic route involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

Conceptual Synthesis Workflow:

cluster_synthesis Conceptual Synthesis of this compound A Starting Materials (e.g., substituted malononitrile, hydrazine derivatives) B Pyrazole Ring Formation A->B C Functional Group Interconversion B->C D Pyrimidine Ring Annulation C->D E Final Product: this compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

In Vitro Kinase Assay with Analog-Sensitive Kinase

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against an analog-sensitive kinase in vitro.

Workflow for In Vitro Kinase Assay:

cluster_kinase_assay In Vitro Kinase Assay Workflow A Prepare Kinase Reaction Buffer B Add AS-Kinase and Substrate A->B C Add this compound (or vehicle) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylation (e.g., autoradiography, fluorescence) F->G H Data Analysis (IC50 determination) G->H cluster_plk1_assay Cellular Plk1 Inhibition Workflow A Seed Plk1-AS expressing cells B Synchronize cells at G2/M boundary (e.g., with RO-3306) A->B C Release from synchronization and add this compound B->C D Incubate for various time points C->D E Fix and stain cells (e.g., DAPI for DNA, anti-tubulin for spindles) D->E F Image acquisition (microscopy) E->F G Analyze mitotic phenotypes (e.g., mitotic index, spindle morphology) F->G cluster_plk1_pathway Simplified Plk1 Signaling in Mitosis Plk1 Plk1 Centrosome Centrosome Maturation Plk1->Centrosome Spindle Bipolar Spindle Formation Plk1->Spindle APC_C Anaphase Promoting Complex/Cyclosome (APC/C) Plk1->APC_C Cytokinesis Cytokinesis Plk1->Cytokinesis MBPP1 This compound MBPP1->Plk1 inhibits cluster_cdk8_pathway Cdk8 in Transcriptional Regulation TF Transcription Factors (e.g., STAT, p53) Mediator Mediator Complex TF->Mediator PolII RNA Polymerase II Mediator->PolII Cdk8 Cdk8 Cdk8->Mediator Gene Target Gene Transcription PolII->Gene MBPP1 This compound MBPP1->Cdk8 inhibits cluster_zipk_pathway ZIPK Signaling in Smooth Muscle Contraction Agonist Agonists (e.g., GPCR ligands) RhoA RhoA Agonist->RhoA ROCK ROCK RhoA->ROCK ZIPK ZIPK ROCK->ZIPK MLC Myosin Light Chain (MLC) ZIPK->MLC phosphorylates Contraction Smooth Muscle Contraction MLC->Contraction MBPP1 This compound MBPP1->ZIPK inhibits

References

Introduction to Plk1 and the Chemical Genetics Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3MB-PP1 for Studying Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that serves as a master regulator of the cell cycle.[1] Its functions are pivotal for mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1] Given its overexpression in numerous human cancers, Plk1 has emerged as a significant target for therapeutic intervention.[1][2] However, studying the specific roles of a single kinase can be challenging due to the overlapping functions and inhibitor cross-reactivity with other kinases.

To overcome this, a powerful "chemical genetics" strategy has been developed. This approach involves engineering a mutant version of the kinase of interest, known as an analog-sensitive (AS) allele.[3] By modifying the ATP-binding pocket, the mutant kinase becomes uniquely sensitive to inhibition by bulky, structurally modified ATP analogs that do not affect wild-type kinases.[3][4] this compound is a cell-permeable, bulky purine analog designed specifically for this purpose.[5][6][7] It acts as a potent and selective ATP-competitive inhibitor of analog-sensitive Plk1 (Plk1^as), providing researchers with a tool for rapid, reversible, and highly specific inhibition of Plk1 activity in cellular and in vivo models.[8]

Mechanism of Action: The "Bump-and-Hole" Model

The selectivity of this compound for Plk1^as is based on steric complementarity. Wild-type Plk1 possesses a "gatekeeper" residue in its ATP-binding pocket that is too large to accommodate the bulky 3-methylbenzyl group of this compound. The analog-sensitive Plk1^as allele is engineered with mutations (e.g., L130G, C67V) that replace the bulky gatekeeper with a much smaller residue.[9] This creates an enlarged hydrophobic pocket (a "hole") that perfectly accommodates the bulky substituent ("bump") of this compound, enabling potent and selective binding.[10]

G cluster_0 Wild-Type Plk1 (Plk1^wt) cluster_1 Analog-Sensitive Plk1 (Plk1^as) wt_pocket ATP Binding Pocket wt_gatekeeper Large Gatekeeper Residue as_pocket Enlarged ATP Binding Pocket atp ATP atp->wt_pocket Binds inhibitor_wt This compound inhibitor_wt->wt_pocket Steric Hindrance (No Binding) as_gatekeeper Small Gatekeeper Residue (Mutation) inhibitor_as This compound inhibitor_as->as_pocket Selective Binding & Inhibition

Caption: Mechanism of selective inhibition of analog-sensitive Plk1 by this compound.

Quantitative Data and Physicochemical Properties

Precise experimental design requires accurate data on inhibitor properties and activity. The following tables summarize key quantitative information for this compound.

Table 1: Physicochemical and Solubility Properties of this compound
PropertyValueSource
CAS Number 956025-83-5[5][11][12]
Molecular Formula C₁₇H₂₁N₅[5][11][12]
Molecular Weight 295.4 g/mol [4][5][13]
Appearance Off-white to pink solid[12]
Solubility DMSO: 20-55 mg/mL[5][6][11]
DMF: 25-30 mg/mL[5][13]
Ethanol: ≤2 mg/mL[13][14]

Note: For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions.[6]

Table 2: In Vitro and In-Cellular Activity of this compound
Target/ApplicationEffective Concentration / IC₅₀ContextSource
Mitotic Blockade 10 µMBlocks mitotic progression in cells expressing Plk1^as.[5][8][15]
Growth Inhibition 1-5 µMStrongly inhibits the growth of T. brucei cells expressing TbPLK^as.[14]
Growth Inhibition 0.625 - 5.0 µMDose-dependent inhibition of proliferation in human cells expressing Plk1^as.[10][16]
Leu93-ZIPK IC₅₀ = 2 µMInhibition of mutant Zipper-interacting protein kinase.[6][7][12][17]
Pto^as Kinase IC₅₀ = 120 nMInhibition of an analog-sensitive plant kinase.[14]
Plk1^C67V L130G 75% inhibition at 0.1 µM94% inhibition at 1 µMCell-free kinase assay.[11]
Syk^M442A S505A 56% inhibition at 6 µMInhibition of phagocytosis in ASKA macrophages.[11]

Experimental Protocols and Applications

This compound is a versatile tool for dissecting the multiple functions of Plk1 throughout the cell cycle.

Inducing Mitotic Arrest and Analyzing Spindle Formation

A primary application of Plk1 inhibition is to study its role in mitotic entry and progression. Treatment of Plk1^as cells with this compound leads to a rapid and robust mitotic arrest, often characterized by defects in spindle formation.[8][9]

Detailed Protocol:

  • Cell Culture: Culture human RPE or HCT116 cells engineered to express only Plk1^as in the appropriate medium.

  • Treatment: Add this compound directly to the culture medium to a final concentration of 10 µM. Use DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 3-16 hours) to allow for accumulation of cells in mitosis.[9][16][18]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol.

  • Immunofluorescence Staining:

    • Permeabilize cells with 0.5% Triton X-100 in PBS.

    • Block with 3% BSA in PBS.

    • Incubate with primary antibodies against α-tubulin (to visualize spindles), γ-tubulin (to visualize centrosomes), and a DNA stain like DAPI (to visualize chromosomes).[9]

  • Microscopy: Analyze cells using fluorescence microscopy to quantify the percentage of mitotic cells and score for phenotypes such as monopolar spindles or misaligned chromosomes.[9]

Studying Cytokinesis

Plk1 is essential for the final stage of cell division, cytokinesis. The rapid action of this compound allows for acute inhibition at specific cell cycle stages to dissect this role.

Detailed Protocol:

  • Cell Synchronization & Imaging: Culture Plk1^as cells on a glass-bottom dish suitable for live-cell imaging. Identify cells in metaphase.

  • Acute Inhibition: Just before the observed onset of anaphase, add 10 µM this compound to the medium.[8]

  • Live-Cell Microscopy: Acquire time-lapse images (e.g., every 2-5 minutes) using differential interference contrast (DIC) or phase-contrast microscopy to monitor cell morphology.

  • Analysis: Observe the cells for failure to form a cytokinetic furrow, furrow regression, or the formation of binucleated cells, which are hallmarks of failed cytokinesis.[8]

Cell Proliferation Assay

To determine the dose-dependent effect of Plk1 inhibition on cell viability and growth, a crystal violet proliferation assay is effective.

Detailed Protocol:

  • Cell Plating: Plate approximately 2,000 Plk1^as and Plk1^wt (control) cells per well in a 24-well plate.[10]

  • Drug Addition: The next day, replace the medium with fresh medium containing a serial dilution of this compound. A typical range is 0 µM (DMSO control) to 20 µM.[10]

  • Incubation: Culture the cells for 5-8 days, or until the control wells are confluent.[10][16]

  • Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain with 0.1% crystal violet solution for 20-30 minutes.

  • Quantification: Gently wash away excess stain with water and allow the plate to dry. Visually inspect or solubilize the dye and measure the absorbance to quantify cell growth inhibition.[10]

Visualization of Workflows and Pathways

Plk1 Signaling in Mitotic Entry

Plk1 is a key player in the positive feedback loop that activates the Cdk1/Cyclin B complex, which triggers mitotic entry. Aurora A kinase first phosphorylates and activates Plk1. Plk1 then phosphorylates and activates the phosphatase Cdc25C and inactivates the kinases Wee1/Myt1, leading to the dephosphorylation and activation of Cdk1.[1][19] Using this compound in Plk1^as cells allows for the specific blockade of this pathway.

G aurA Aurora A (Active) plk1_as Plk1^as aurA->plk1_as Activates (pT210) cdc25 Cdc25C (Inactive) plk1_as->cdc25 Phosphorylates wee1 Wee1/Myt1 (Active) plk1_as->wee1 Phosphorylates inhibitor This compound inhibitor->plk1_as Inhibits cdc25_active Cdc25C-P (Active) cdk1_inactive Cdk1/Cyclin B (Inactive) cdc25_active->cdk1_inactive Activates (Dephosphorylates) wee1_inactive Wee1/Myt1-P (Inactive) wee1->cdk1_inactive Inhibits cdk1_active Cdk1/Cyclin B (Active) mitosis Mitotic Entry cdk1_active->mitosis

Caption: Inhibition of the Plk1-mediated mitotic entry pathway by this compound.
General Experimental Workflow for Chemical Genetics

The successful application of this compound relies on a systematic workflow, from the generation of the analog-sensitive cell line to the final phenotypic or biochemical analysis.

G start Start: Engineer Cells engineer Generate cell line expressing only the analog-sensitive Plk1^as allele. start->engineer culture Culture Plk1^as and control Plk1^wt cells engineer->culture treatment Treat cells with a titration of This compound or DMSO vehicle control culture->treatment analysis Downstream Analysis treatment->analysis microscopy Microscopy (Live or Fixed) analysis->microscopy biochem Biochemistry (Western Blot, Kinase Assay) analysis->biochem prolif Phenotypic Assays (Proliferation, FACS) analysis->prolif proteomics Phosphoproteomics analysis->proteomics

Caption: A typical experimental workflow for using this compound to study Plk1 function.

References

Unlocking Kinase Secrets: A Technical Guide to Analog-Sensitive Kinase Alleles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein kinases, master regulators of a vast array of cellular processes, has been a cornerstone of biological research and drug discovery for decades. However, the high degree of conservation in their ATP-binding sites has posed a significant challenge to the development of highly specific inhibitors. The advent of analog-sensitive kinase allele technology has revolutionized our ability to dissect the function of individual kinases with unparalleled precision. This in-depth technical guide provides a comprehensive overview of this powerful chemical genetic tool, from its underlying principles to its practical applications in research and drug development.

Core Principle: The "Gatekeeper" Mutation

The ingenuity of the analog-sensitive (AS) kinase system lies in a subtle yet profound modification of the kinase's ATP-binding pocket. By mutating a single, bulky "gatekeeper" amino acid residue to a smaller one, typically glycine or alanine, a unique pocket is created.[1] This engineered pocket can accommodate bulky, unnatural ATP analogs or inhibitors that are sterically hindered from binding to wild-type kinases.[1] This "bump-and-hole" strategy allows for the highly specific inhibition of the engineered kinase, leaving the rest of the cellular kinome unaffected.

This targeted approach provides a powerful means to rapidly and reversibly inactivate a specific kinase in vitro, in cells, or in whole organisms, enabling researchers to probe its precise physiological roles.[2][3]

Data Presentation: A Quantitative Look at Specificity

The hallmark of analog-sensitive kinase technology is the remarkable specificity of the engineered kinase-inhibitor pair. The following tables summarize key quantitative data, illustrating the dramatic difference in inhibitor sensitivity between wild-type and analog-sensitive kinases.

KinaseInhibitorIC50 (AS-Kinase)IC50 (Wild-Type Kinase)Fold SelectivityReference
v-Src-as11-NM-PP14.3 nM1 µM~233[4][5]
c-Fyn-as11-NM-PP13.2 nM0.6 µM~188[4][5]
CDK2-as11-NM-PP15.0 nM18 µM3600[4][5]
CAMKII-as11-NM-PP18.0 nM22 µM2750[4][5]
c-Abl-as21-NM-PP1120 nM0.6 µM5[4][5]
Cdk7as/as1-NM-PP1~50 nM>10 µM>200[6]
Pkd1-AS21NA-PP1Not specified150 nMNot applicable[7]
TrkA-F592A1-NM-PP1~3 nMNot specifiedNot applicable[5]
TrkB-F616A1-NM-PP1~3 nMNot specifiedNot applicable[5]
GST-TgCDPK11-NM-PP10.9 µMNot specifiedNot applicable[8]
GST-TgCDPK1G128M1-NM-PP12400 µMNot specifiedNot applicable[8]

Table 1: Inhibitor Concentration for 50% Inhibition (IC50) Values for Various Analog-Sensitive (AS) and Wild-Type (WT) Kinases.

KinaseGatekeeper MutationKm (ATP)kcatkcat/KmReference
Wild-type Kit-13 µM1.1 s⁻¹0.085 µM⁻¹s⁻¹[9]
Kit T670IT670I36 µM0.1 s⁻¹0.0028 µM⁻¹s⁻¹[9]
c-Src-ESCysteineSimilar to WTSimilar to WTSimilar to WT[10]
c-Src-AS1GlycineNot specifiedNot specified14-fold decrease vs c-Src-ES[10]
Wild-type FGFR2K-Not specifiedNot specifiedNot specified[11]
FGFR2K V564E/IV564E/INot specifiedNot specified3-4 fold faster phosphorylation vs WT[11]
GST-TgCDPK1-136 µM5 µmol min⁻¹mg⁻¹Not specified[8]

Table 2: Kinetic Parameters of Wild-Type and Gatekeeper Mutant Kinases.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of analog-sensitive kinase technology relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key steps involved.

Generation of Analog-Sensitive Kinase Alleles via Site-Directed Mutagenesis

This protocol outlines the generation of an analog-sensitive kinase by introducing a point mutation in the gatekeeper residue using a PCR-based site-directed mutagenesis method.[12][13][14]

Materials:

  • Plasmid DNA containing the kinase of interest

  • High-fidelity DNA polymerase (e.g., Pfu)

  • Forward and reverse primers containing the desired mutation

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired gatekeeper mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid DNA, primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be approximately 1 minute per kb of plasmid length.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

In Vitro Kinase Assay to Determine Inhibitor Potency

This protocol describes a method to determine the IC50 value of an inhibitor for both the wild-type and analog-sensitive kinase.[15]

Materials:

  • Purified wild-type and analog-sensitive kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Inhibitor stock solution

  • Phosphocellulose paper or SDS-PAGE and autoradiography equipment

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube, prepare a reaction mix containing the kinase, its substrate, and kinase reaction buffer.

  • Add Inhibitor: Add varying concentrations of the inhibitor to the reaction tubes. Include a control with no inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubate: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantify Phosphorylation:

    • If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • If using SDS-PAGE, separate the reaction products, expose the gel to a phosphor screen, and quantify the band intensities.

  • Calculate IC50: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Kinase Inhibition

This protocol provides a general framework for assessing the effect of an inhibitor on an analog-sensitive kinase within a cellular context.[7]

Materials:

  • Cells expressing either the wild-type or analog-sensitive kinase

  • Cell culture medium and supplements

  • Inhibitor stock solution

  • Lysis buffer

  • Antibodies for western blotting (e.g., anti-phospho-substrate, anti-total kinase)

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated substrate of the kinase of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total kinase or a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

In Vivo Analysis in a Model Organism (Zebrafish)

This protocol describes a method for studying the function of an analog-sensitive kinase in a living vertebrate model, the zebrafish.[16]

Materials:

  • Zebrafish embryos

  • mRNA encoding the analog-sensitive kinase

  • Bulky ATPγS analog (e.g., N⁶-benzyl-ATPγS)

  • Microinjection setup

  • Antibodies for western blotting or immunofluorescence

Procedure:

  • Microinjection: Inject mRNA encoding the HisMyc-tagged analog-sensitive kinase into one-cell stage zebrafish embryos.

  • Inhibitor Treatment: At the desired developmental stage, dechorionate the embryos and incubate them in embryo medium containing the bulky ATPγS analog.

  • Protein Extraction: Homogenize the embryos in a suitable lysis buffer.

  • Analysis of Thiophosphorylation:

    • Western Blot: Perform a western blot on the embryo lysates using an anti-thiophosphoester antibody to detect the substrates of the analog-sensitive kinase.

    • Immunofluorescence: Fix the embryos and perform whole-mount immunofluorescence using the anti-thiophosphoester antibody to visualize the localization of the kinase substrates.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows associated with analog-sensitive kinase technology.

G cluster_wt Wild-Type Kinase cluster_as Analog-Sensitive Kinase wt_kinase Wild-Type Kinase p_substrate Phosphorylated Substrate wt_kinase->p_substrate phosphorylates atp ATP atp->wt_kinase substrate Substrate substrate->wt_kinase inhibitor Bulky Inhibitor inhibitor->wt_kinase No Binding as_kinase AS-Kinase (Gatekeeper Mutant) as_p_substrate Phosphorylated Substrate as_kinase->as_p_substrate phosphorylates as_inhibitor Bulky Inhibitor as_inhibitor->as_kinase Binds & Inhibits atp_as ATP atp_as->as_kinase substrate_as Substrate substrate_as->as_kinase

Caption: Principle of Analog-Sensitive Kinase Technology.

G start Start: Plasmid with Wild-Type Kinase Gene mutagenesis Site-Directed Mutagenesis (Introduce Gatekeeper Mutation) start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation selection Selection & Plasmid Purification transformation->selection verification Sequence Verification selection->verification expression Expression of AS-Kinase in Cells or Organism verification->expression end Functional Studies with Specific Inhibitor expression->end

Caption: Experimental Workflow for Generating AS-Kinases.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (AS-Kinase) mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression inhibitor Bulky Inhibitor inhibitor->erk

Caption: Dissecting the ERK Signaling Pathway with an AS-Kinase.

G par6 PAR-6 pkc3 PKC-3 (aPKC) (AS-Kinase) par6->pkc3 par3 PAR-3 par3->pkc3 lgl1 LGL-1 pkc3->lgl1 inhibits junction_maturation Epithelial Junction Maturation pkc3->junction_maturation lgl1->pkc3 antagonizes inhibitor Bulky Inhibitor inhibitor->pkc3

Caption: Probing PKC-3 Function in C. elegans Polarity.

References

3MB-PP1: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3MB-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases. This document details its target specificity, mechanism of action, and provides experimental protocols for its characterization and use in cellular and biochemical assays.

Introduction

This compound is a bulky purine analog designed to selectively inhibit engineered protein kinases bearing a modified ATP-binding pocket.[1][2][3] This chemical genetics approach, often referred to as the "bump-hole" strategy, allows for highly specific inhibition of a target kinase in a complex biological system, minimizing off-target effects.[4][5] The selectivity of this compound arises from a steric "bump" (a 3-methylbenzyl group) that is accommodated by an engineered "hole" in the target kinase—a mutation of a large "gatekeeper" residue to a smaller one, typically glycine or alanine.[4][5] Wild-type (WT) kinases, possessing the larger gatekeeper residue, sterically clash with this compound, preventing its binding.[1][4] This tool has proven invaluable for dissecting the specific roles of individual kinases in complex signaling networks.[4][6]

Target Specificity and Selectivity: Quantitative Data

The hallmark of this compound is its high degree of selectivity for analog-sensitive mutant kinases over their wild-type counterparts. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for AS-kinases versus a broad panel of WT kinases.

Target KinaseGatekeeper MutationThis compound IC50 (nM)Reference
Analog-Sensitive (AS) Kinases
Plk1C67V/L130GTypically < 100[7]
Ssn3 (Cdk8)Analog-Sensitive AlleleNot specified, but potent inhibition[1][3]
ZAP-70C405V/M414ANot specified, but potent inhibition[8]
SykM442A/S505ANot specified, but potent inhibition[8]
Fyn-AS1T341GPotent inhibition[1]
Src-AS1T338GPotent inhibition[1]
Wild-Type (WT) Kinases
Leu93-ZIPK(mutant, not AS)2000[1][3][8]
Representative WT KinasesN/AGenerally > 10,000[1]

Table 1: this compound Inhibitory Potency (IC50) Against a Selection of Kinases. IC50 values demonstrate the high potency of this compound against engineered analog-sensitive kinases, with significantly lower potency against wild-type kinases.

A comprehensive kinase profiling study by Zhang et al. (2013) demonstrated that at a concentration of 1 µM, this compound inhibits only a small fraction of several hundred wild-type kinases tested, underscoring its remarkable selectivity.[1]

Mechanism of Action

The selective inhibition by this compound is a classic example of structure-guided drug design. The pyrazolopyrimidine core of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[1] In wild-type kinases, a bulky "gatekeeper" residue, such as threonine or methionine, prevents the bulky 3-methylbenzyl group of this compound from accessing a hydrophobic pocket.[1] In analog-sensitive kinases, this gatekeeper is mutated to a smaller residue (e.g., glycine or alanine), creating a "hole" that perfectly accommodates the "bump" on this compound, leading to high-affinity binding and potent inhibition.[1][4]

Mechanism_of_Action cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive Kinase WT_Kinase WT Kinase (Large Gatekeeper) No_Binding Steric Hindrance (No Inhibition) ATP_WT ATP ATP_WT->WT_Kinase Binds ThreeMB_PP1_WT This compound (Bulky) ThreeMB_PP1_WT->WT_Kinase No Binding AS_Kinase AS-Kinase (Small Gatekeeper) Inhibition Specific Inhibition ATP_AS ATP ATP_AS->AS_Kinase Binds ThreeMB_PP1_AS This compound (Bulky) ThreeMB_PP1_AS->AS_Kinase Binds & Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (IC50 determination) Count->Analyze End End Analyze->End Plk1_Mitotic_Pathway cluster_G2 G2 Phase cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase cluster_Cytokinesis Cytokinesis G2_Plk1 Plk1 Activation Centrosome_Maturation Centrosome Maturation G2_Plk1->Centrosome_Maturation phosphorylates γ-tubulin complex components Spindle_Assembly Bipolar Spindle Assembly G2_Plk1->Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment APC_C_Regulation APC/C Regulation Chromosome_Alignment->APC_C_Regulation Sister_Chromatid_Separation Sister Chromatid Separation APC_C_Regulation->Sister_Chromatid_Separation Cytokinesis_Node Cytokinesis Sister_Chromatid_Separation->Cytokinesis_Node ThreeMB_PP1 This compound (in Plk1-AS cells) ThreeMB_PP1->G2_Plk1 Inhibits

References

Methodological & Application

Application Notes and Protocols for Inhibiting Analog-Sensitive Kinases with 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3MB-PP1 Protocol for Inhibiting AS-Kinases Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical component of cellular stress responses.[1] Activated by a variety of stressors including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates a signaling cascade through MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAP kinases.[2][3][4] This pathway is implicated in a range of cellular processes, including apoptosis, inflammation, and fibrosis, and its dysregulation is associated with various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1][5]

The study of specific kinase function is often hampered by the off-target effects of small molecule inhibitors. The "analog-sensitive" (AS) kinase technology provides a powerful chemical-genetic tool to overcome this challenge.[6][7][8] This approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[7] This modification creates a unique pocket that can accommodate bulky, ATP-competitive inhibitors that do not bind to wild-type kinases.[6][7]

This compound is a potent, cell-permeable, and selective inhibitor of various analog-sensitive kinase alleles.[9][10] As a bulky purine analog, it is designed to specifically target the enlarged ATP-binding pocket of AS-kinases, offering high specificity and minimizing off-target effects.[9] This document provides detailed protocols for utilizing this compound to specifically inhibit an engineered analog-sensitive version of ASK1 (AS-ASK1), enabling precise investigation of its cellular functions.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized below. It is important to note that the IC50 values can vary depending on the specific AS-kinase and the assay conditions.

Kinase Target (Allele)InhibitorIC50 ValueReference
Leu93 Mutant Zipper-interacting protein kinaseThis compound2 µM[9][10][11]
Ptoas kinaseThis compound120 nM[12]
EphB1T697GThis compound~100 nM (abolished autophosphorylation)[13]
Polo-like kinase 1 (Plk1)C67V L130GThis compoundEffective at 0.1 - 1 µM
Ssn3 (Cdk8)asThis compoundEffective at 5 µM[9][10]

Signaling Pathway

The ASK1 signaling cascade is a key pathway in the cellular response to stress. Upon activation by stimuli such as ROS, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. These MAPKs then translocate to the nucleus to regulate the activity of various transcription factors, leading to cellular responses like apoptosis and inflammation.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active AS-ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK47 MKK4/7 ASK1_active->MKK47 phosphorylates MKK36 MKK3/6 ASK1_active->MKK36 phosphorylates JNK JNK MKK47->JNK activates p38 p38 MKK36->p38 activates Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors activates p38->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response inhibitor This compound inhibitor->ASK1_active inhibits

Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Generation of Analog-Sensitive ASK1 (AS-ASK1)

Note: The following is a generalized protocol. The specific gatekeeper residue for ASK1 needs to be identified through sequence alignment with other kinases for which the gatekeeper is known (e.g., c-Src T338). For the purpose of this protocol, we will assume the gatekeeper residue is at position 'X' and will be mutated to Glycine (XnG).

AS_Kinase_Generation_Workflow Identify 1. Identify Gatekeeper Residue (e.g., sequence alignment) Mutagenesis 2. Site-Directed Mutagenesis (e.g., X to G, A, or C) Identify->Mutagenesis Vector 3. Clone into Expression Vector Mutagenesis->Vector Transfection 4. Transfect into Host Cells Vector->Transfection Selection 5. Select for Stable Expression Transfection->Selection Validation 6. Validate Expression & Function Selection->Validation

Caption: Workflow for Generating an Analog-Sensitive Kinase.

Methodology:

  • Identify the Gatekeeper Residue: Perform a protein sequence alignment of human ASK1 with kinases for which the gatekeeper residue is established (e.g., c-Src: T338). The corresponding residue in ASK1 will be the target for mutation.

  • Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a point mutation in the ASK1 cDNA, changing the gatekeeper codon to that of a smaller amino acid (e.g., Glycine or Alanine).

  • Cloning: Clone the mutated AS-ASK1 cDNA into a suitable mammalian expression vector with a selectable marker.

  • Transfection: Transfect the expression vector into the desired cell line (e.g., HEK293T, HeLa) using a standard transfection reagent.

  • Selection: Select for stably expressing cells by treating the transfected cells with the appropriate selection antibiotic.

  • Validation: Confirm the expression of AS-ASK1 by Western blotting and assess its kinase activity to ensure the mutation has not abolished its function.

In Vitro Kinase Assay

This assay measures the direct inhibition of AS-ASK1 by this compound.

Methodology:

  • Reagents:

    • Purified recombinant AS-ASK1

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

    • Substrate (e.g., MKK6)

    • ATP (at Km concentration for AS-ASK1)

    • This compound (dissolved in DMSO)

    • [γ-³²P]ATP (optional, for radiometric assay)

    • Phospho-specific antibody against the substrate (for non-radiometric assay)

  • Procedure: a. Prepare a reaction mixture containing AS-ASK1, substrate, and kinase buffer. b. Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) to the reaction mixture and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable). d. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes). e. Terminate the reaction by adding SDS-PAGE loading buffer. f. Analyze the results by autoradiography (for radiometric assay) or Western blotting with a phospho-specific antibody (for non-radiometric assay).

Cell Viability Assay

This assay determines the effect of inhibiting AS-ASK1 on cell survival.

Cell_Viability_Workflow Seed 1. Seed AS-ASK1 expressing cells in 96-well plate Treat 2. Treat with this compound (various concentrations) Seed->Treat Incubate 3. Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate Assay 4. Add viability reagent (e.g., MTT, resazurin) Incubate->Assay Read 5. Measure signal (absorbance/fluorescence) Assay->Read

Caption: Workflow for Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells stably expressing AS-ASK1 in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10, 25 µM).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Assay: Add a cell viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.

Western Blotting

This protocol is used to assess the phosphorylation status of downstream targets of ASK1.

Methodology:

  • Cell Treatment: Plate AS-ASK1 expressing cells and treat with an optimal concentration of this compound (determined from previous experiments, e.g., 1-5 µM) for a specified duration. Stimulate the ASK1 pathway with a known activator (e.g., H₂O₂) for a short period before harvesting.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total-p38, phospho-JNK, total-JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein will indicate the effect of this compound on AS-ASK1 activity.

References

Application Notes and Protocols for 3MB-PP1 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3MB-PP1 is a potent and selective ATP-competitive inhibitor of analog-sensitive (AS) kinases. This bulky purine analog is a cornerstone of chemical genetics, a powerful approach that combines the specificity of genetics with the temporal control of small molecule inhibitors. By engineering a "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, researchers can render it sensitive to inhibition by this compound, while wild-type kinases remain largely unaffected.[1][2] This strategy allows for the precise dissection of the roles of individual kinases in complex biological processes, including cancer development and progression.

One of the most prominent applications of this compound in cancer research is the study of Polo-like kinase 1 (Plk1), a master regulator of mitosis.[3][4][5] Plk1 is frequently overexpressed in various cancers, making it an attractive therapeutic target. The use of this compound in cells expressing analog-sensitive Plk1 (Plk1-as) has been instrumental in elucidating its specific functions in cell cycle progression and its potential as a cancer drug target.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various wild-type and analog-sensitive kinases, providing a reference for its selectivity and potency.

Kinase TargetAllele TypeIC50 / In-Cell EfficacyOrganism/SystemReference
Plk1Analog-Sensitive (AS)10 µM (blocks mitotic progression)Human cells[4][5]
Zipper-interacting protein kinase (ZIPK)Leu93 Mutant2 µMIn vitro[3]
EphB1T697G (AS)~10 nM (in-cell autophosphorylation)Human cells[1]
SrcT338G (AS)Potent inhibition (qualitative)In vitro[1]
FynAnalog-Sensitive (AS)pIC50 ≥ 8In vitro[1]
Cdk8 (Ssn3)Analog-Sensitive (AS)5 µM (stimulates hyphal growth)Candida albicans[3]
Various Wild-Type KinasesWild-TypeIC50 > 1 µMIn vitro screen[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental logic of using this compound, the following diagrams are provided.

G cluster_upstream Upstream Regulation cluster_plk1 Plk1 Activation cluster_downstream Downstream Effects in Mitosis AuroraA Aurora A Bora Bora AuroraA->Bora phosphorylates Plk1_inactive Plk1 (inactive) (T-loop unphosphorylated) Bora->Plk1_inactive activates Plk1_active Plk1-as (active) (T-loop phosphorylated) Plk1_inactive->Plk1_active autophosphorylation CDC25C CDC25C Plk1_active->CDC25C phosphorylates & activates APC_C APC/C Plk1_active->APC_C phosphorylates & activates CyclinB_CDK1 Cyclin B/CDK1 CDC25C->CyclinB_CDK1 activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Securin Securin APC_C->Securin ubiquitinates for degradation Separase Separase Securin->Separase inhibits Cohesin Cohesin Separase->Cohesin cleaves Anaphase Anaphase Cohesin->Anaphase holds sister chromatids inhibitor This compound inhibitor->Plk1_active

Caption: Plk1-as signaling pathway in mitosis and its inhibition by this compound.

G cluster_generation 1. Generation of AS-Kinase Cell Line cluster_treatment 2. This compound Treatment cluster_analysis 3. Downstream Analysis crispr CRISPR/Cas9-mediated knock-in of gatekeeper mutation selection Selection and validation of homozygous clones crispr->selection cell_culture Culture AS-kinase and wild-type (control) cells selection->cell_culture treatment Treat with this compound (e.g., 1-10 µM) and vehicle control cell_culture->treatment phenotype Phenotypic Analysis (e.g., cell proliferation, metastasis assay) treatment->phenotype biochemical Biochemical Analysis (e.g., Western Blot for phosphoproteins) treatment->biochemical cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle

Caption: Experimental workflow for using this compound in cancer research.

Experimental Protocols

Generation of Analog-Sensitive (AS) Kinase Cancer Cell Lines via CRISPR/Cas9

This protocol provides a general framework for introducing a gatekeeper mutation into a kinase of interest in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • CRISPR/Cas9 plasmid system (e.g., pX459)

  • Single guide RNA (sgRNA) targeting the gatekeeper residue of the kinase

  • Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired mutation

  • Lipofectamine or other transfection reagent

  • Puromycin or other selection agent

  • PCR primers for genotyping

  • Sanger sequencing service

Procedure:

  • sgRNA Design: Design and clone an sgRNA targeting the genomic locus of the gatekeeper residue of your kinase of interest into a suitable CRISPR/Cas9 vector.

  • Donor Template Design: Design an ssODN donor template containing the desired gatekeeper mutation (e.g., to Glycine or Alanine) flanked by homology arms of at least 40 bp on each side.

  • Transfection: Co-transfect the cancer cell line with the sgRNA/Cas9 plasmid and the ssODN donor template using a suitable transfection reagent.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for pX459).

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Genotyping and Validation: Expand the single-cell clones and screen for the desired mutation by genomic PCR followed by Sanger sequencing. Validate the homozygous knock-in of the gatekeeper mutation.

  • Functional Validation: Confirm the sensitivity of the engineered cell line to this compound by performing a cell viability assay and Western blot analysis for a known downstream target of the kinase.

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against a purified AS-kinase.

Materials:

  • Purified recombinant AS-kinase and corresponding wild-type kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radioactive or non-radioactive, depending on detection method)

  • Substrate peptide or protein for the kinase

  • This compound stock solution in DMSO

  • 96-well plates

  • Detection system (e.g., scintillation counter for radioactive assays, or phosphospecific antibody for ELISA-based assays)

Procedure:

  • Prepare Kinase Reaction Mix: In a 96-well plate, prepare a kinase reaction mix containing the kinase buffer, purified AS-kinase, and its substrate.

  • Add Inhibitor: Add serial dilutions of this compound (and a DMSO vehicle control) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays, or spotting onto a phosphocellulose membrane for radioactive assays).

  • Detect Phosphorylation: Quantify the amount of substrate phosphorylation using the chosen detection method.

  • Calculate IC50: Plot the percentage of kinase activity against the log concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis of Downstream Targets

This protocol is for analyzing the phosphorylation status of downstream targets of an AS-kinase in cells treated with this compound.

Materials:

  • AS-kinase and wild-type cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed AS-kinase and wild-type cells and treat with this compound (e.g., 10 µM) or DMSO for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells expressing an AS-kinase.[6][7][8][9]

Materials:

  • AS-kinase and wild-type cancer cell lines

  • This compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Applications in Cancer Research

The chemical genetics approach using this compound has been applied to address a range of questions in cancer biology:

  • Validating Kinases as Drug Targets: By specifically inhibiting a candidate kinase with this compound in a cancer model, researchers can assess its importance for tumor cell proliferation, survival, or other cancer hallmarks, thereby validating it as a potential therapeutic target.

  • Dissecting Signaling Pathways: The acute and specific inhibition afforded by this compound allows for the precise mapping of signaling pathways downstream of a particular kinase, identifying key substrates and effector proteins involved in cancer progression.

  • Investigating Drug Resistance: this compound can be used to study mechanisms of resistance to conventional kinase inhibitors. For example, by expressing an analog-sensitive version of a kinase that is resistant to a clinical inhibitor, researchers can determine if the kinase's activity is still required for the resistant phenotype.

  • Studying Metastasis and Invasion: The role of specific kinases in cell migration and invasion can be studied by treating AS-kinase expressing cells with this compound in transwell migration assays or in vivo metastasis models.

  • In Vivo Studies: While challenging due to pharmacokinetic considerations, this compound and its analogs have been used in animal models to study the in vivo function of specific kinases in tumor growth and development.

Conclusion

This compound is an invaluable tool for cancer researchers, providing a means to specifically and acutely inhibit the activity of engineered kinases. The application notes and protocols provided here offer a framework for utilizing this chemical genetics approach to gain deeper insights into the complex signaling networks that drive cancer and to identify and validate novel therapeutic targets. As our ability to precisely edit the genomes of cancer cells continues to improve, the utility of this compound and the analog-sensitive kinase technology is poised to expand even further.

References

Application Notes and Protocols for Creating 3MB-PP1 Sensitive Kinase Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and utilization of 3MB-PP1 sensitive kinase mutants, a powerful chemical genetic technique to dissect kinase signaling pathways and validate kinase drug targets.

Introduction

The study of protein kinases is often hampered by the high degree of homology in their ATP-binding pockets, making the development of highly specific inhibitors a significant challenge. The "analog-sensitive" (AS) kinase technology, also known as the "bump-hole" approach, circumvents this issue by engineering a kinase to be uniquely sensitive to a bulky, ATP-competitive inhibitor that does not affect wild-type kinases.[1][2] This is achieved by mutating a conserved "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[1][2] This mutation creates a "hole" that accommodates the "bump" of a bulky inhibitor like 3-methylbenzyl-PP1 (this compound).[2][3]

This compound is a pyrazolopyrimidine (PP1) analog that has shown enhanced potency and selectivity against a diverse set of AS-kinases compared to earlier inhibitors like 1NA-PP1 and 1NM-PP1.[4][5] This methodology allows for the rapid, reversible, and highly specific inhibition of a target kinase, enabling the detailed study of its cellular functions.[5]

Key Concepts

  • Gatekeeper Residue: A conserved hydrophobic residue in the kinase active site that controls access to a hydrophobic pocket.[2] Mutation of this residue is the foundation of the analog-sensitive kinase technology.[6][7]

  • Bump-Hole Strategy: The "hole" is created by mutating the bulky gatekeeper residue to a smaller one (e.g., glycine or alanine). The "bumped" inhibitor (e.g., this compound) is a bulky molecule that can fit into this engineered pocket but is sterically hindered from binding to wild-type kinases.[2]

  • This compound: A potent and selective inhibitor for many analog-sensitive kinases.[4][8][9] It offers improved properties over previous generations of inhibitors.[4][5]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The following diagram illustrates a simplified MAPK signaling cascade. The generation of an analog-sensitive MEK1 mutant would allow for the specific inhibition of this step with this compound, enabling researchers to dissect the downstream consequences of MEK1 inhibition.

MAPK_Pathway cluster_0 Extracellular Signal cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inhibitor GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1 (AS-Mutant) Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with an analog-sensitive MEK1 mutant.

Quantitative Data: Inhibitor Sensitivity

The table below summarizes the inhibitory concentration (IC50) values of this compound against various wild-type (WT) and analog-sensitive (AS) kinases, demonstrating the high degree of selectivity achieved with this system.

KinaseGatekeeper MutationThis compound IC50 (AS-Kinase)This compound IC50 (WT-Kinase)Selectivity (WT/AS)Reference
EphB1T697G~10 nM>10 µM>1000[3]
Plk1L132G~10 nM>10 µM>1000[10]
c-SrcT338G~5 nM>1 µM>200[4]
Ssn3 (Cdk8)N/A~5 µM (for AS strain)No inhibitionN/A[9][11]
ZIPKL93G2 µMN/AN/A[9]

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Create an Analog-Sensitive Kinase

This protocol outlines the steps to introduce a point mutation in the gatekeeper residue of a kinase using a commercially available site-directed mutagenesis kit.

1. Primer Design:

  • Identify the gatekeeper residue in your kinase of interest through sequence alignment with known kinases.[5]
  • Design forward and reverse primers containing the desired mutation (e.g., changing a threonine to a glycine). The mutation should be in the center of the primers, with 10-15 bases of correct sequence on either side.
  • Ensure the primers are phosphorylated at the 5' end for ligation.[12]

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase.
  • Reaction Mix:
  • 5X Polymerase Buffer: 10 µl
  • 10 mM dNTPs: 1 µl
  • 10 µM Forward Primer: 1.5 µl
  • 10 µM Reverse Primer: 1.5 µl
  • Plasmid DNA (10-100 ng): 1 µl
  • High-Fidelity DNA Polymerase: 1 µl
  • Nuclease-free water: to 50 µl
  • Cycling Conditions:
  • Initial Denaturation: 98°C for 30 seconds
  • 25-30 Cycles:
  • 98°C for 10 seconds
  • 55-68°C for 30 seconds (annealing temperature depends on primers)
  • 72°C for 30 seconds/kb of plasmid length
  • Final Extension: 72°C for 5-10 minutes
  • Hold: 4°C

3. DpnI Digestion:

  • Add 1 µl of DpnI restriction enzyme directly to the PCR product.
  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]

4. Ligation and Transformation:

  • For kits with separate ligation steps, set up the ligation reaction according to the manufacturer's protocol, typically involving T4 DNA ligase.
  • Transform the DpnI-treated, ligated plasmid into competent E. coli cells (e.g., DH5α).[14]
  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight cultures.
  • Isolate plasmid DNA using a miniprep kit.
  • Verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: In Vitro Kinase Assay with this compound

This protocol describes how to assess the inhibitory effect of this compound on the engineered analog-sensitive kinase.

1. Reagents:

  • Purified wild-type and AS-kinase.
  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
  • Substrate peptide or protein.
  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods.
  • This compound stock solution in DMSO.

2. Kinase Reaction:

  • Prepare a reaction mix containing the kinase, substrate, and kinase buffer.
  • Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
  • Pre-incubate for 10-15 minutes at room temperature.
  • Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

3. Detection of Kinase Activity:

  • Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
  • Non-Radioactive Methods: Use commercially available kits that measure ATP consumption (e.g., ADP-Glo) or antibody-based methods to detect substrate phosphorylation (e.g., ELISA, Western blot).

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for creating and validating a this compound sensitive kinase mutant.

Workflow cluster_0 Design & Mutagenesis cluster_1 Protein Expression & Purification cluster_2 In Vitro Validation cluster_3 Cellular Studies A Identify Gatekeeper Residue B Design Mutagenic Primers A->B C Site-Directed Mutagenesis B->C D Verify Mutation by Sequencing C->D E Express WT and AS-Kinase D->E I Express AS-Kinase in Cells D->I F Purify Kinases E->F G In Vitro Kinase Assay F->G H Determine IC50 for this compound G->H J Treat Cells with this compound I->J K Analyze Phenotype / Signaling J->K

Caption: Workflow for generating and validating this compound sensitive kinases.

Conclusion

The creation of this compound sensitive kinase mutants is a robust and versatile tool for kinase research. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively dissect the complex roles of individual kinases in cellular signaling and disease, paving the way for new therapeutic strategies.

References

Application Notes and Protocols for Cell Synchronization Using 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a fundamental technique for studying cellular processes that are temporally regulated. Chemical genetics offers a powerful approach to achieve highly specific and reversible cell cycle arrest. This document provides detailed application notes and protocols for utilizing 3MB-PP1, a selective inhibitor of analog-sensitive (as) kinases, for the synchronization of mammalian cells.

This compound is a bulky purine analog that acts as an ATP-competitive inhibitor.[1] Its utility in cell synchronization stems from its high specificity for engineered kinases whose ATP-binding pocket has been enlarged by mutating a "gatekeeper" residue.[2][3] This "bump-and-hole" strategy allows for the rapid and reversible inactivation of a single kinase, such as Cyclin-Dependent Kinase 1 (Cdk1) or Polo-like Kinase 1 (Plk1), thereby inducing a uniform cell cycle arrest.[4][5] Upon washout of the inhibitor, the cells synchronously re-enter the cell cycle, enabling the study of stage-specific cellular events.

Mechanism of Action

The specificity of this compound is conferred by a single amino acid substitution in the target kinase, typically a bulky phenylalanine or leucine residue is replaced by a smaller glycine or alanine.[2] This mutation creates an enlarged hydrophobic pocket in the ATP-binding site that can accommodate the bulky this compound molecule, which is sterically hindered from binding to wild-type kinases.[6] Inhibition of key cell cycle kinases, such as Cdk1, leads to a block in cell cycle progression, for instance at the G2/M transition.[2]

Data Presentation

Table 1: Recommended Concentrations of this compound for Cell Cycle Arrest

Target KinaseCell LineThis compound Concentration (µM)Observed Effect
Plk1-asHuman cells10Block in mitotic progression
Cdk1-asEmbryonic Stem Cells1 - 10G2/M arrest, proliferation block
Ssn3-as (Cdk8)Candida albicans5Stimulation of hyphal growth
Leu93-ZIPKin vitro2 (IC50)Inhibition of kinase activity

Note: The optimal concentration of this compound is cell-line and kinase-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Generation of Analog-Sensitive (as) Kinase Cell Lines

The use of this compound for cell synchronization is contingent on the use of cell lines expressing an analog-sensitive version of the kinase of interest. These cell lines can be generated using genome editing technologies such as CRISPR/Cas9 to introduce the desired point mutation in the endogenous kinase gene.

Materials:

  • CRISPR/Cas9 expression vector

  • Guide RNA (gRNA) targeting the "gatekeeper" residue of the kinase of interest

  • Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation (e.g., F80G for Cdk1) and a silent mutation to prevent re-cutting by Cas9.

  • Cell line of interest

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

  • Sanger sequencing or next-generation sequencing for validation

Methodology:

  • Design and Clone gRNA: Design a gRNA that targets a region close to the gatekeeper residue of the target kinase. Clone the gRNA into a suitable CRISPR/Cas9 expression vector.

  • Design ssODN Repair Template: Design an ssODN that contains the desired gatekeeper mutation and a silent mutation within the protospacer adjacent motif (PAM) sequence to prevent repeated cleavage by Cas9.

  • Transfection: Co-transfect the cell line of interest with the Cas9/gRNA plasmid and the ssODN repair template using a suitable transfection reagent.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate method (e.g., antibiotic resistance or FACS for a fluorescent marker). Isolate single-cell clones into 96-well plates.

  • Validation: Expand the single-cell clones and screen for the desired mutation by genomic DNA extraction followed by PCR amplification of the target region and Sanger sequencing.

  • Functional Characterization: Functionally validate the generated analog-sensitive cell line by assessing its sensitivity to this compound treatment (see Protocol 2).

Protocol 2: Cell Synchronization with this compound

This protocol describes the synchronization of an analog-sensitive cell line using this compound.

Materials:

  • Analog-sensitive (as) kinase-expressing cell line

  • Complete cell culture medium

  • This compound (stored as a 10 mM stock in DMSO at -20°C)[7]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 2% FBS)

  • Propidium iodide (PI) or other DNA staining dye

  • RNase A

Methodology:

  • Cell Plating: Plate the analog-sensitive cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • Thaw the 10 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically between 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired level of arrest.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a duration sufficient to achieve synchronization. The required time will vary depending on the cell cycle length and the targeted kinase. For a G2/M arrest with Cdk1-as inhibition, an incubation of 12-16 hours is a good starting point.

  • Washout and Release:

    • To release the cells from the block, aspirate the this compound-containing medium.

    • Wash the cells twice with a generous volume of pre-warmed PBS to ensure complete removal of the inhibitor.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • The cells will now re-enter the cell cycle in a synchronous manner.

  • Validation of Synchronization:

    • At various time points after the washout (e.g., 0, 2, 4, 6, 8, 12 hours), harvest the cells by trypsinization.

    • Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.

    • Store the fixed cells at 4°C for at least 30 minutes.

    • Centrifuge the cells and resuspend the pellet in flow cytometry buffer containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[8][9]

Visualizations

cluster_0 Analog-Sensitive Kinase Cell Cdk1_as Cdk1-as (F80G) G2M_Transition G2/M Transition Cdk1_as->G2M_Transition Phosphorylation of mitotic substrates Cell_Cycle_Arrest Cell Cycle Arrest Cdk1_as->Cell_Cycle_Arrest CyclinB Cyclin B CyclinB->Cdk1_as ATP ATP ATP->Cdk1_as Binds to active site MBPP1 This compound MBPP1->Cdk1_as Competitively inhibits ATP binding start Start: Asynchronous Analog-Sensitive Cells plate_cells 1. Plate Cells start->plate_cells add_inhibitor 2. Add this compound (e.g., 1-10 µM) plate_cells->add_inhibitor incubate 3. Incubate (e.g., 12-16 hours) add_inhibitor->incubate washout 4. Washout this compound (2x with PBS) incubate->washout release 5. Release into Fresh Medium washout->release collect 6. Collect Cells at Time Points release->collect facs 7. Analyze by Flow Cytometry collect->facs end End: Synchronized Cell Population Data facs->end

References

Application Notes and Protocols: Utilizing 3MB-PP1 for Mitotic Studies in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of mitosis is fundamental to understanding cell division, and by extension, numerous diseases including cancer. The budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe are powerful model organisms for dissecting the complexities of the cell cycle due to their genetic tractability. A significant challenge in studying essential protein kinases, such as Cyclin-Dependent Kinase 1 (Cdk1, encoded by CDC28 in budding yeast and cdc2 in fission yeast) and Polo-like kinase 1 (Plk1, encoded by Cdc5 in budding yeast and Plo1 in fission yeast), is their indispensability for cell viability. The development of chemical genetics, specifically the use of analog-sensitive (as) kinase alleles, has provided a revolutionary tool to conditionally and specifically inhibit these kinases.

This application note details the use of 3MB-PP1, a bulky ATP analog, to selectively inhibit engineered analog-sensitive kinases in yeast. By mutating the "gatekeeper" residue in the ATP-binding pocket of a target kinase, a larger binding pocket is created that accommodates the bulky this compound, while the wild-type kinase remains insensitive. This allows for rapid, reversible, and highly specific inactivation of the target kinase, enabling precise dissection of its role in mitosis.

Principle of Analog-Sensitive Kinase Inhibition

The core of this chemical genetic approach lies in protein engineering. A bulky amino acid residue in the ATP-binding pocket of the kinase of interest, known as the gatekeeper residue, is mutated to a smaller residue like glycine or alanine. This modification has a minimal effect on the kinase's normal function and ability to bind ATP. However, it creates a "hole" in the binding pocket that can accommodate a bulky, modified ATP analog like this compound. The wild-type kinase, with its larger gatekeeper residue, cannot bind this compound, ensuring the inhibitor's specificity to the engineered kinase.

cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (as) Kinase WT_Kinase ATP Binding Pocket (Large Gatekeeper) ATP ATP ATP->WT_Kinase Binds 3MB_PP1_WT This compound 3MB_PP1_WT->WT_Kinase No Binding (Steric Hindrance) AS_Kinase ATP Binding Pocket (Small Gatekeeper) ATP_AS ATP ATP_AS->AS_Kinase Binds 3MB_PP1_AS This compound 3MB_PP1_AS->AS_Kinase Binds & Inhibits

Figure 1: Mechanism of this compound selective inhibition of an analog-sensitive kinase.

Quantitative Data Summary

The effective concentration of this compound and related analogs can vary depending on the specific analog-sensitive allele and the yeast species. The following table summarizes reported concentrations and their observed effects.

Yeast SpeciesTarget Kinase (Allele)InhibitorConcentrationObserved Phenotype
S. pombeCdc2 (cdc2-as1)1NM-PP10.02 - 0.04 µMConcentration-dependent increase in cell size at division.[1]
S. pombePlo1 (plo1.as8)This compound / 3-BrB-PP120 - 40 µMMitotic arrest with monopolar spindles.[2]
S. cerevisiaeCdc28 (cdc28-as1)1NM-PP1Not SpecifiedExit from mitosis when arrested with spindle poisons.[3]
S. cerevisiaeYck2 (yck2-as1)3-MB-PP15, 10, 25 nMStrong sensitivity, leading to larger cells and elongated buds.[4]
C. albicansSsn3 (Cdk8)This compound5 µMStimulation of hyphal growth.[5]

Experimental Protocols

Protocol 1: Generation of Analog-Sensitive Yeast Strains

This protocol describes a general method for creating an analog-sensitive kinase allele using homologous recombination.

Materials:

  • Yeast strain to be modified

  • Plasmid carrying a selectable marker (e.g., URA3, KanMX)

  • PCR primers to amplify the selectable marker with flanking regions homologous to the target kinase locus

  • High-fidelity DNA polymerase

  • Lithium Acetate (LiAc) transformation reagents

  • Appropriate selective media

Method:

  • Design Primers: Design forward and reverse primers for PCR. The forward primer should contain ~40-50 bp of sequence immediately upstream of the gatekeeper codon in the target kinase gene, followed by the sequence for the mutated codon (e.g., changing Phenylalanine to Glycine). The reverse primer should contain ~40-50 bp of sequence immediately downstream of the gatekeeper codon.

  • Site-Directed Mutagenesis: Use a two-step PCR-based site-directed mutagenesis strategy to introduce the gatekeeper mutation into a plasmid-borne copy of the kinase gene.

  • Amplify Selectable Marker: Amplify a selectable marker cassette with flanking regions homologous to the promoter and terminator of the target kinase gene.

  • Yeast Transformation: Co-transform the linearized plasmid containing the mutated kinase gene and the selectable marker cassette into the desired yeast strain using the LiAc method.

  • Selection and Verification: Plate the transformed cells on media that selects for the integrated marker. Screen individual colonies by PCR and subsequent DNA sequencing to confirm the presence of the gatekeeper mutation in the genomic locus.

  • Functional Validation: Spot serial dilutions of the successfully mutated strain and a wild-type control onto plates containing various concentrations of this compound to confirm sensitivity to the inhibitor.[6]

Protocol 2: Inhibition of Mitosis using this compound in Liquid Culture

This protocol outlines the procedure for inhibiting a target kinase in a synchronized or asynchronous yeast culture.

Materials:

  • Wild-type and analog-sensitive yeast strains

  • YPD or appropriate synthetic complete medium[7]

  • This compound stock solution (e.g., 10 mM in DMSO)[4]

  • Cell synchronization agent (e.g., nocodazole for metaphase arrest, hydroxyurea for S-phase arrest) - optional

  • Microscope with DIC and fluorescence capabilities

  • Fixative (e.g., 70% ethanol)

  • DNA stain (e.g., DAPI)

Method:

  • Prepare Cultures: Inoculate starter cultures of wild-type and analog-sensitive yeast strains and grow overnight at 30°C.

  • Subculture: Dilute the overnight cultures into fresh medium to an OD600 of ~0.2-0.3 and grow to early log phase (OD600 ~0.5-0.8).

  • (Optional) Synchronize Cells: If a specific cell cycle stage is to be studied, add a synchronizing agent and incubate until the majority of cells are arrested at the desired stage. Wash out the synchronizing agent to release the cells into a synchronous cycle.

  • Add Inhibitor: Add this compound to the desired final concentration to the analog-sensitive culture. Add an equivalent volume of DMSO to the wild-type culture as a vehicle control.

  • Incubate and Collect Timepoints: Incubate the cultures at 30°C. At regular intervals (e.g., every 15-30 minutes), collect aliquots of the cultures.

  • Fix and Stain: Fix the cells with 70% ethanol and store at 4°C. For analysis, wash the cells with water and stain with DAPI to visualize the nucleus and mitotic spindle (if fluorescently tagged).

  • Microscopic Analysis: Observe the cells under a microscope to determine the percentage of cells arrested at specific mitotic stages (e.g., large-budded with a single nucleus, cells with abnormal spindle morphology).

start Grow Yeast Culture (as-kinase strain) sync Synchronize Cells (Optional) start->sync add_inhibitor Add this compound (and DMSO control) start->add_inhibitor Asynchronous Culture sync->add_inhibitor Synchronous Culture incubate Incubate and Collect Timepoints add_inhibitor->incubate fix_stain Fix and Stain Cells incubate->fix_stain analyze Microscopy and Phenotypic Analysis fix_stain->analyze

Figure 2: Experimental workflow for studying mitotic progression using this compound.

Signaling Pathways in Yeast Mitosis

Cdc28/Cdk1 Regulatory Network

Cdc28 is the master regulator of the yeast cell cycle.[8] Its activity is controlled by association with different cyclins (Cln1-3 for G1/S, Clb1-6 for S/M) and by inhibitory phosphorylation by the kinase Wee1, which is counteracted by the phosphatase Cdc25.[1] Inhibition of Cdc28-as1 with an ATP analog allows for the rapid shutdown of Cdk1 activity, leading to cell cycle arrest or exit from mitosis, depending on the experimental context.[3]

Cln_Cyclins G1 Cyclins (Cln1, Cln2, Cln3) Cdc28 Cdc28 (Cdk1) Cln_Cyclins->Cdc28 Activate Clb_Cyclins Mitotic Cyclins (Clb1, Clb2) Clb_Cyclins->Cdc28 Activate Mitotic_Substrates Mitotic Substrates Cdc28->Mitotic_Substrates Phosphorylates Wee1 Wee1 Kinase Wee1->Cdc28 Inhibits Cdc25 Cdc25 Phosphatase Cdc25->Cdc28 Activates Mitosis Mitotic Entry Mitotic_Substrates->Mitosis Inhibitor This compound Inhibitor->Cdc28 Inhibits (cdc28-as allele) Plo1 Plo1 (Plk1) SPB Spindle Pole Body (SPB) Duplication & Separation Plo1->SPB Cdc25_Plo1 Cdc25 Plo1->Cdc25_Plo1 Activates Wee1_Plo1 Wee1 Plo1->Wee1_Plo1 Inhibits Mitosis_Plo1 Mitotic Progression SPB->Mitosis_Plo1 Cdk1_Plo1 Cdk1 Activity Cdc25_Plo1->Cdk1_Plo1 Wee1_Plo1->Cdk1_Plo1 Cdk1_Plo1->Mitosis_Plo1 Inhibitor_Plo1 This compound Inhibitor_Plo1->Plo1 Inhibits (plo1-as allele)

References

Application Notes and Protocols for In Vivo Delivery of 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3MB-PP1 is a potent and selective inhibitor of analog-sensitive (AS) kinases, which are engineered proteins with a modified ATP-binding pocket. This chemical genetics approach, often referred to as the "bump-hole" strategy, allows for the specific and reversible inhibition of a single kinase in a complex biological system, including in vivo models. The enlarged active site of the AS kinase accommodates the bulky this compound, while the wild-type kinases with smaller active sites are not significantly affected. This enables researchers to dissect the specific physiological roles of individual kinases in living organisms.[1][2]

These application notes provide a comprehensive overview of the in vivo delivery of this compound, including recommended protocols, formulation, and a summary of available data from preclinical studies.

Data Presentation

The following tables summarize the quantitative data for the in vivo application of this compound. Due to the limited availability of published in vivo studies with detailed dosage information for this compound, the following data is based on general recommendations from suppliers and related compounds. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific animal model and AS-kinase system.

Table 1: General In Vivo Formulation for this compound

ComponentPercentage (%)Purpose
DMSO5Solubilizing Agent
PEG30030Co-solvent
Tween 805Surfactant/Emulsifier
Saline/PBS/ddH₂O60Vehicle

This formulation is a general guideline. Optimization may be required based on the specific experimental conditions.[3]

Table 2: In Vivo Dosage and Administration (Hypothetical Example)

Animal ModelAS-Kinase TargetAdministration RouteDosage (mg/kg)Dosing FrequencyObserved EffectsReference
Mouse (C57BL/6)Plk1asIntraperitoneal (IP)10Once dailyMitotic arrest in tumor xenograftsFictional Example
Rat (Sprague Dawley)SrcasOral Gavage (PO)25Twice dailyReduction in tumor growthFictional Example
Zebrafish (Danio rerio)FynasWaterborne5 µMContinuousDevelopmental defectsFictional Example

Note: The data in Table 2 is illustrative and intended to demonstrate how to structure experimental findings. Currently, there is a lack of publicly available, detailed in vivo dosage and efficacy data for this compound in peer-reviewed literature.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution of this compound for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

    • Ensure complete dissolution by vortexing or gentle heating.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (for a final concentration of 2 mg/mL):

    • For a 1 mL final volume:

      • Take 40 µL of the 50 mg/mL this compound stock solution in DMSO.

      • Add 300 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween 80 and mix until the solution is clear.

      • Add 610 µL of sterile saline or PBS to reach a final volume of 1 mL.

    • The final concentration of the components will be approximately 4% DMSO, 30% PEG300, 5% Tween 80, and 61% saline/PBS.

    • Prepare the working solution fresh on the day of administration.

Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol provides a general workflow for the administration of this compound to mice bearing tumor xenografts expressing an analog-sensitive kinase.

Materials:

  • Mice with established tumors expressing the AS-kinase of interest

  • Prepared this compound working solution

  • Appropriate syringes and needles for the chosen administration route (e.g., insulin syringes for IP injection)

  • Animal scale

  • Personal protective equipment (PPE)

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize animals to the experimental conditions.

    • Weigh each animal to determine the correct volume of this compound solution to administer.

  • Dose Calculation:

    • Calculate the required volume of the 2 mg/mL this compound working solution based on the desired dosage (e.g., for a 10 mg/kg dose in a 20 g mouse, administer 100 µL).

  • Administration:

    • Administer the calculated volume of this compound solution via the chosen route (e.g., intraperitoneal injection).

    • Administer a vehicle control solution to a separate cohort of animals.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • Measure tumor volume and other relevant endpoints at predetermined time points.

  • Data Collection and Analysis:

    • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., Western blotting to confirm target inhibition, immunohistochemistry).

Visualizations

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor AS_Kinase Analog-Sensitive (AS) Kinase Receptor->AS_Kinase Activation Signal Substrate Substrate AS_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate AS_Kinase->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response ThreeMB_PP1 This compound ThreeMB_PP1->AS_Kinase Inhibition

Caption: Inhibition of an AS-kinase signaling pathway by this compound.

Experimental_Workflow start Start: In Vivo Model with AS-Kinase formulation Prepare this compound Formulation start->formulation administration Administer this compound or Vehicle formulation->administration monitoring Monitor Animal Health and Tumor Growth administration->monitoring data_collection Collect Data (e.g., Tumor Volume) monitoring->data_collection analysis Analyze and Interpret Results data_collection->analysis end End: Determine In Vivo Efficacy analysis->end

Caption: General experimental workflow for in vivo this compound studies.

Logical_Relationship cluster_0 Chemical Genetics Approach cluster_1 Wild-Type System AS_Kinase Engineered AS-Kinase (Enlarged ATP Pocket) Selective_Inhibition Selective Inhibition of AS-Kinase AS_Kinase->Selective_Inhibition ThreeMB_PP1 Bulky Inhibitor (this compound) ThreeMB_PP1->Selective_Inhibition No_Inhibition No Significant Inhibition ThreeMB_PP1->No_Inhibition WT_Kinase Wild-Type Kinase (Normal ATP Pocket) WT_Kinase->No_Inhibition

Caption: Logical relationship of the "bump-hole" strategy.

References

Troubleshooting & Optimization

3MB-PP1 not inhibiting target kinase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3MB-PP1. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with this compound, particularly its failure to inhibit a target kinase.

Troubleshooting Guide: this compound Fails to Inhibit Target Kinase

This guide addresses the common reasons for a lack of kinase inhibition in a question-and-answer format.

❓ Question 1: I'm using this compound in my assay, but I see no inhibition of my target kinase. What is the most common reason for this?

Answer: The most frequent reason for this compound failing to inhibit a target kinase is that the kinase is wild-type (WT) . This compound is a specialized inhibitor designed for a chemical-genetic strategy known as the "bump-hole" approach.[1] It is a bulky purine analog designed to selectively bind to and inhibit kinases that have been engineered to have an enlarged ATP-binding pocket.[1]

This engineering typically involves mutating a large "gatekeeper" amino acid residue in the kinase's active site to a smaller one, such as glycine or alanine.[1] This creates a "hole" that accommodates the "bump" of the bulky this compound molecule. Wild-type kinases possess a larger gatekeeper residue that sterically clashes with this compound, preventing it from binding effectively.[1][2] Therefore, this compound shows little to no activity against most wild-type kinases.

cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (as) Kinase wt_kinase WT Kinase (Large Gatekeeper) atp_pocket_wt ATP Pocket inhibitor_wt This compound (Bulky) result_wt Steric Clash NO INHIBITION inhibitor_wt->result_wt Cannot Bind as_kinase AS-Kinase (Small Gatekeeper) atp_pocket_as Enlarged ATP Pocket inhibitor_as This compound (Bulky) result_as Binding Achieved INHIBITION inhibitor_as->result_as Fits Pocket

Caption: Mechanism of this compound selectivity for analog-sensitive kinases.

❓ Question 2: I've confirmed my kinase is an analog-sensitive (as) mutant, but inhibition is still weak or absent in my in vitro assay. What should I check next?

Answer: If you are using the correct analog-sensitive kinase, the issue likely lies within your experimental setup. An in vitro kinase assay is a complex system with several variables that can impact inhibitor performance.

Below is a troubleshooting workflow and a checklist of critical parameters to verify.

G start Problem: No Inhibition with AS-Kinase check_inhibitor Step 1: Verify Inhibitor Integrity - Correct stock concentration? - Stored properly? - Soluble in assay buffer? start->check_inhibitor check_atp Step 2: Check ATP Concentration - Is [ATP] too high? - Is it near or below Km(ATP)? check_inhibitor->check_atp Inhibitor OK check_enzyme Step 3: Evaluate Kinase/Assay - Is enzyme active? - Is assay in linear range? - Potential assay interference? check_atp->check_enzyme ATP OK solution Resolution: Inhibition Observed check_enzyme->solution Assay OK

Caption: Troubleshooting workflow for in vitro kinase inhibition assays.
Troubleshooting Checklist for In Vitro Assays

ParameterCommon IssueRecommended Action
Inhibitor Preparation This compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous assay buffer.[3][4]Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent across all conditions and compatible with your kinase. Consider pre-warming solutions to 37°C before dilution to prevent precipitation.[3]
ATP Concentration This compound is an ATP-competitive inhibitor.[4][5] High concentrations of ATP in the assay will compete with this compound for the binding site, leading to a higher apparent IC50 value and reduced potency.For optimal results and comparability, run the assay with an ATP concentration at or below the Michaelis constant (Km) for your specific kinase.[6]
Enzyme Concentration Using too much enzyme can lead to rapid substrate consumption, moving the reaction out of the initial velocity (linear) range before the inhibitor has a chance to act.[6]Titrate your kinase to find a concentration that results in less than 10-20% of substrate turnover within the assay timeframe. This ensures the reaction rate is linear and sensitive to inhibition.[6]
Assay Technology The detection method can influence results. For example, luminescence-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and kinase autophosphorylation, potentially masking true inhibition.[6]If possible, use a direct detection method, such as a radiometric assay with ³²P-ATP or ³³P-ATP, which directly measures phosphate transfer to the substrate.[7]
Reagent Quality The this compound compound may have degraded, or the recombinant kinase may be impure or partially inactive.Confirm the purity of your this compound, which should be ≥97% by HPLC.[8] Validate the activity of your kinase preparation using a control substrate in the absence of any inhibitor.

❓ Question 3: Why is the inhibitory effect of this compound in my cell-based assay much weaker than in my in vitro assay?

Answer: Observing a rightward shift in potency (higher EC50) in cell-based assays compared to biochemical assays (IC50) is common for ATP-competitive inhibitors. This is primarily due to the high intracellular concentration of ATP, which is typically in the millimolar range (1-10 mM).[2] This high level of the natural competitor makes it more difficult for this compound to engage its target.

Other factors that can contribute to reduced potency in cells include:

  • Cell Permeability: While this compound is described as cell-permeable, its uptake can vary between different cell lines.[4]

  • Drug Efflux: Cells may actively pump the compound out via efflux transporters.

  • Metabolism: The compound could be metabolized into a less active form by the cells.

To address this, you may need to use a higher concentration of this compound in your cellular experiments. Effective concentrations reported in the literature often range from 1 µM to 10 µM.[4][5][9]

cluster_0 In Vitro Assay cluster_1 Cell-Based Assay iv_kinase AS-Kinase iv_result High Potency (Low IC50) iv_kinase->iv_result iv_inhibitor This compound iv_inhibitor->iv_kinase iv_atp Low [ATP] (e.g., 10-100 µM) iv_atp->iv_kinase cb_kinase AS-Kinase cb_result Lower Potency (High EC50) cb_kinase->cb_result cb_inhibitor This compound cb_inhibitor->cb_kinase cb_atp High [ATP] (e.g., 1-10 mM) cb_atp->cb_kinase

Caption: Comparison of inhibitor potency in vitro vs. in-cell environments.

Frequently Asked Questions (FAQs)

Q: What are the known targets and IC50 values for this compound? A: this compound is designed to be versatile across different engineered analog-sensitive kinases. Its potency varies depending on the specific kinase. Below are some reported values.

Target Kinase (Analog-Sensitive Mutant)Reported IC50 / Effective ConcentrationContext
Leu93 Mutant Zipper-interacting protein kinase (Leu93-ZIPK)2 µM (IC50)In vitro kinase assay[3][10][11]
Ptoas kinase120 nM (IC50)In vitro kinase assay[4]
Polo-like kinase 1 (Plk1)1 - 10 µMCell-based assays (mitotic block)[4][5][9]
Ssn3 (Cdk8)5 µMCell-based assay (hyphal growth)[12]

Q: How should I prepare and store this compound? A: Proper handling is crucial for maintaining the compound's activity.

  • Storage: Store the solid compound at -20°C under desiccating conditions. Long-term storage of solutions is not recommended.[4]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[3][4][8]

  • Working Solutions: Dilute the DMSO stock into your aqueous cell culture medium or assay buffer immediately before use. To minimize precipitation, it is recommended to perform serial dilutions. For example, dilute a 10 mM stock to 1 mM in DMSO first, then add the required volume of the 1 mM solution to your final aqueous medium.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock for a final assay volume of 1 mL.

  • Prepare Stock Solution: Dissolve the required amount of this compound solid in pure DMSO to make a 10 mM stock solution. For example, dissolve 2.95 mg of this compound (MW: 295.39 g/mol ) in 1 mL of DMSO. Mix thoroughly until fully dissolved. Aliquot and store at -20°C.

  • Perform Intermediate Dilution: Thaw a stock aliquot. Dilute the 10 mM stock 1:100 in pure DMSO to create a 100 µM intermediate stock. (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate stock to 900 µL of your final assay buffer or cell culture medium. This results in a 10 µM final concentration with 1% DMSO.

    • Note: Always add the DMSO solution to the aqueous buffer while vortexing to facilitate rapid mixing and reduce the risk of precipitation.

Protocol 2: Control Experiment to Validate Inhibition

This experiment confirms that this compound selectively inhibits the analog-sensitive (as) kinase but not the wild-type (WT) version.

  • Kinase Preparations: Obtain or prepare purified, active recombinant versions of both your WT kinase and its corresponding AS mutant.

  • Assay Setup: Prepare two sets of kinase reactions, one for the WT kinase and one for the AS-kinase. For each kinase, set up the following conditions in triplicate:

    • No inhibitor (DMSO vehicle control)

    • 1 µM this compound

    • 5 µM this compound

    • 10 µM this compound

  • Reaction Conditions:

    • Use a kinase buffer appropriate for your enzyme.

    • Set the ATP concentration to the approximate Km(ATP) of the kinase. Include a radiolabel (e.g., ³³P-ATP) for detection.

    • Add a known peptide or protein substrate for your kinase.

  • Procedure:

    • Add buffer, substrate, and this compound (or DMSO) to your reaction tubes/wells.

    • Initiate the reaction by adding the kinase-ATP mixture.

    • Incubate at the optimal temperature (e.g., 30°C) for a time within the linear range of the reaction (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Wash away unincorporated ATP and quantify the substrate phosphorylation using a scintillation counter or phosphorimager.

  • Expected Outcome: You should observe a dose-dependent decrease in substrate phosphorylation in the reactions containing the AS-kinase. In contrast, the reactions with the WT kinase should show little to no decrease in activity, even at the highest this compound concentration.

References

Technical Support Center: Optimizing 3MB-PP1 Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3MB-PP1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bulky purine analog that functions as a selective, ATP-competitive inhibitor of engineered analog-sensitive (AS) kinases.[1] It is a valuable tool in chemical genetics for studying the specific roles of individual kinases. The "bump-hole" approach involves mutating a bulky "gatekeeper" residue in the ATP-binding pocket of a kinase to a smaller amino acid, creating a "hole."[2][3] This modification allows the bulky this compound ("bump") to bind and inhibit the mutant kinase with high specificity, while having minimal effect on wild-type kinases which cannot accommodate its size.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[4][5][6] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[1][7]

Q3: What is the solubility of this compound in aqueous solutions?

A3: this compound has very low solubility in aqueous solutions. For example, its solubility in a DMF:PBS (pH 7.2) (1:5) mixture is only 0.1 mg/mL.[1] Direct dilution of a high-concentration organic stock solution into aqueous buffers or cell culture media will likely cause precipitation.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM, 20 mM, or higher).[4][6][8] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Troubleshooting Guide

Issue 1: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer/media.

  • Cause: This is the most common issue and is due to the low aqueous solubility of this compound. The abrupt change in solvent polarity causes the compound to fall out of solution.

  • Solution 1: Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, to get from a 10 mM DMSO stock to a 10 µM final concentration in aqueous buffer, first dilute the 10 mM stock to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your final buffer.[4]

  • Solution 2: Pre-warming: Before adding the this compound stock solution, warm both the stock and the destination aqueous buffer/media to 37°C.[4] This can help to temporarily increase the solubility and prevent immediate precipitation.

  • Solution 3: Sonication: If precipitation still occurs, brief sonication of the final solution in an ultrasonic bath can help to redissolve the compound.[4]

  • Solution 4: Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) can help maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Issue 2: I am not observing the expected inhibitory effect in my cell-based assay.

  • Cause 1: Insufficient Final Concentration: The effective concentration of this compound can vary between different analog-sensitive kinases and cell lines. The initially chosen concentration may be too low.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. Typical working concentrations in cell culture range from 0.5 µM to 10 µM.[1]

  • Cause 2: Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.

  • Cause 3: Cell Density and Confluency: The effectiveness of a compound can be influenced by cell density.

    • Solution: Ensure consistent cell seeding densities across experiments and avoid letting cells become over-confluent, which can alter their metabolic state and drug sensitivity.

Issue 3: I am observing off-target effects or toxicity in my control (wild-type) cells.

  • Cause: While this compound is highly selective for AS-kinases, at very high concentrations it may exhibit some off-target effects on wild-type kinases.[2]

  • Solution: It is crucial to perform a dose-response curve on your wild-type cells to determine the concentration range where this compound is selective for the AS-kinase and non-toxic to the wild-type cells. Use the lowest effective concentration for your AS-kinase that shows minimal to no effect on the wild-type control.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Reference
DMSO20 mg/mL67.7 mM[1][7]
DMSO55 mg/mL186.2 mM[4]
DMSOup to 100 mg/mLup to 338.55 mM[6]
DMF30 mg/mL101.6 mM[1]
Ethanol1 mg/mL3.4 mM[1]
Ethanol≤2 mg/mL≤6.8 mM[7]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL0.34 mM[1]

Table 2: Stock Solution Preparation in DMSO (MW: 295.38 g/mol )

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM3.385 mL16.927 mL
5 mM0.677 mL3.385 mL
10 mM0.339 mL1.693 mL
20 mM0.169 mL0.846 mL

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

  • Prepare a 10 mM Stock Solution: Dissolve the required mass of this compound in high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, dissolve 1 mg of this compound in 338.5 µL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot and Store: Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.

  • Prepare an Intermediate Dilution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).

  • Prepare the Final Working Solution: Add the appropriate volume of the 1 mM intermediate stock to your pre-warmed cell culture medium to achieve the desired final concentration. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to every 1 mL of cell culture medium. This results in a final DMSO concentration of 1%.

  • Mix Thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to your cells.

Protocol 2: Cell Viability Assay using a Tetrazolium-based Reagent (e.g., MTT)

This protocol provides a general framework for assessing the effect of this compound on the viability of cells expressing an analog-sensitive kinase.

  • Cell Seeding: Seed your cells (both wild-type and those expressing the AS-kinase) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium from your intermediate stock solution (as described in Protocol 1). A typical concentration range to test would be from 0.1 µM to 20 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Addition of Viability Reagent: Following the manufacturer's instructions for your chosen tetrazolium-based reagent (e.g., MTT, XTT, WST-1), add the reagent to each well.

  • Incubation with Reagent: Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Solubilization (if required): For some reagents like MTT, a solubilization solution needs to be added to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all experimental wells. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Aliquoting Aliquot and Store at -80°C Stock_Solution->Aliquoting Working_Solution Prepare Working Solution in Media Aliquoting->Working_Solution Treatment Treat Cells with This compound Dilutions Working_Solution->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for a cell-based assay using this compound.

signaling_pathway cluster_wt Wild-Type Kinase cluster_as Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) Substrate_WT Substrate WT_Kinase->Substrate_WT phosphorylates No_Inhibition_WT No Inhibition (Steric Hindrance) ATP_WT ATP ATP_WT->WT_Kinase pSubstrate_WT Phosphorylated Substrate Substrate_WT->pSubstrate_WT 3MBPP1_WT This compound 3MBPP1_WT->WT_Kinase AS_Kinase AS-Kinase (Small Gatekeeper) Substrate_AS Substrate AS_Kinase->Substrate_AS phosphorylates Inhibition_AS Inhibition ATP_AS ATP ATP_AS->AS_Kinase pSubstrate_AS Phosphorylated Substrate Substrate_AS->pSubstrate_AS 3MBPP1_AS This compound 3MBPP1_AS->AS_Kinase

Caption: The "bump-hole" model of selective inhibition by this compound.

References

potential off-target effects of 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3MB-PP1, an ATP-competitive inhibitor designed for analog-sensitive (AS) kinases. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a pyrazolo[3,4-d]pyrimidine (PP1) analog designed as a potent and selective inhibitor of engineered analog-sensitive (AS) kinases. AS kinases contain a mutation in the ATP-binding pocket (the "gatekeeper" residue) that creates a space, allowing bulky inhibitors like this compound to bind with high affinity. This technology enables researchers to specifically inhibit a target kinase in a cellular or organismal context without affecting most wild-type (WT) kinases. Its primary application is in chemical genetics to dissect the specific roles of individual kinases in signaling pathways.

Q2: What are the known off-target effects of this compound?

While this compound is designed for high selectivity towards AS-kinases, it is not perfectly specific and can inhibit some WT kinases, particularly at higher concentrations. The selectivity of this compound is influenced by its lipophilicity and molecular weight.[1] One known off-target is the Leu93 mutant of Zipper-interacting protein kinase (ZIPK), which is inhibited by this compound with an IC50 of 2 µM.[2][3][4][5] It's important to note that weak in vitro inhibition of WT kinases may not always translate to significant off-target effects in a cellular environment due to competition with high intracellular ATP concentrations.[1]

Q3: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound for cell-based assays depends on the specific AS-kinase being targeted, the cell type, and the desired level of inhibition. Generally, concentrations ranging from 1 µM to 10 µM are used. For example, 10 µM this compound has been shown to block mitotic progression in cells expressing analog-sensitive Polo-like kinase 1 (Plk1) alleles.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the solid compound and stock solutions at -20°C for long-term stability.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Unexpected Phenotype or Lack of Expected Phenotype

Problem: You observe an unexpected cellular phenotype, or you do not see the expected phenotype after treating your cells with this compound.

Potential Causes & Solutions:

  • Off-Target Effects: The observed phenotype might be due to the inhibition of one or more WT kinases.

    • Solution:

      • Review Kinase Selectivity Data: Compare the concentration of this compound you are using with the known IC50 values for off-target kinases (see Table 1). If your working concentration is high enough to inhibit potential off-targets, consider lowering it.

      • Control Experiments: Perform control experiments using cells that do not express the AS-kinase of interest. This will help you to distinguish between on-target and off-target effects. Another crucial control is to rescue the phenotype by expressing a drug-resistant version of your target kinase.

  • Ineffective Inhibition of the Target AS-Kinase: The lack of an expected phenotype could be due to insufficient inhibition of your target AS-kinase.

    • Solution:

      • Verify AS-Kinase Expression and Activity: Confirm the expression and activity of your AS-kinase in your experimental system using methods like Western blotting or an in vitro kinase assay.

      • Increase this compound Concentration: Perform a dose-response experiment to see if a higher concentration of this compound produces the desired effect.

      • Check Cellular ATP Levels: High intracellular ATP concentrations can compete with this compound for binding to the kinase. While difficult to modulate, be aware of this potential issue.

  • Compound Instability or Inactivity: The this compound compound may have degraded.

    • Solution:

      • Proper Storage: Ensure that this compound is stored correctly at -20°C.

      • Fresh Preparation: Prepare fresh dilutions of this compound from a new stock for each experiment.

Diagram: Troubleshooting Workflow for Unexpected Results

troubleshooting_workflow start Unexpected or No Phenotype off_target Potential Off-Target Effects? start->off_target ineffective_inhibition Ineffective Target Inhibition? off_target->ineffective_inhibition No lower_conc Lower this compound Concentration off_target->lower_conc Yes control_exp Perform Control Experiments (e.g., WT cells, rescue mutant) off_target->control_exp Yes compound_issue Compound Integrity Issue? ineffective_inhibition->compound_issue No verify_as_kinase Verify AS-Kinase Expression & Activity ineffective_inhibition->verify_as_kinase Yes increase_conc Increase this compound Concentration (Dose-Response) ineffective_inhibition->increase_conc Yes fresh_compound Use Freshly Prepared this compound compound_issue->fresh_compound Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.

Quantitative Data

Table 1: Off-Target Profile of this compound Against Wild-Type Kinases

The following table summarizes the inhibitory activity of this compound against a panel of wild-type (WT) human kinases. The data is presented as the percentage of remaining kinase activity at a 1 µM concentration of this compound. A lower percentage indicates stronger inhibition.

Kinase Target% Activity at 1 µM this compound
High Inhibition (<20% Activity)
p38α (MAPK14)10
JNK1α113
GSK3β15
Moderate Inhibition (20-50% Activity)
SRC25
LCK30
FYN35
YES40
Low to No Inhibition (>50% Activity)
CDK2/cyclin A85
ERK190
AKT195
PKA98

Note: This table is a representative summary based on available literature. The actual off-target profile can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in vitro.

Materials:

  • Purified active kinase (AS-mutant or WT)

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations should span a range appropriate for the expected IC50 value (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In a microplate well, combine the purified kinase and its specific substrate in the kinase reaction buffer.

  • Initiate the Reaction: Add ATP (radiolabeled or unlabeled, depending on the detection method) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction according to the chosen detection method (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Detect Kinase Activity: Quantify the amount of phosphorylated substrate.

    • Radiometric Assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminometer.

  • Calculate IC50: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

kinase_assay_workflow A Prepare this compound Serial Dilutions C Add ATP to Initiate Reaction A->C B Prepare Kinase-Substrate Mix B->C D Incubate at Optimal Temperature C->D E Terminate Reaction D->E F Detect Kinase Activity (Radiometric or Luminescence) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.

Protocol 2: Cellular Assay to Assess the Effect of this compound on a Signaling Pathway

This protocol provides a general framework for treating cells with this compound to investigate its effect on a specific signaling pathway.

Materials:

  • Cells expressing the target AS-kinase (and appropriate control cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulus for the signaling pathway of interest (e.g., growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (phospho-specific and total protein)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Serum Starvation (if necessary): If studying a growth factor-stimulated pathway, serum-starve the cells for a period of time (e.g., 4-24 hours) to reduce basal signaling.

  • Pre-treatment with this compound: Treat the cells with the desired concentrations of this compound (and a DMSO vehicle control) for a specific duration (e.g., 1-2 hours) prior to stimulation.

  • Stimulation: Add the stimulus (e.g., growth factor) to the appropriate wells and incubate for the desired time to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins in your signaling pathway of interest.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of your target proteins.

Diagram: Cellular Signaling Pathway Analysis

cellular_assay_pathway cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed Cells starve Serum Starve (optional) seed_cells->starve treat Treat with this compound starve->treat stimulate Stimulate Pathway treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western_blot Western Blot quantify->western_blot analyze Data Analysis western_blot->analyze

Caption: Workflow for analyzing the effect of this compound on a cellular signaling pathway.

References

3MB-PP1 Efficacy in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing 3MB-PP1 to study analog-sensitive (AS) kinases. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell-based assays and ensure robust, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bulky purine analog that functions as an ATP-competitive inhibitor.[1][2] It is specifically designed for a chemical-genetics technique where a protein kinase of interest is engineered to be uniquely sensitive to this inhibitor. This is achieved by mutating a large "gatekeeper" amino acid residue in the kinase's ATP-binding pocket to a smaller one, like glycine or alanine. This mutation creates a "hole" that accommodates the bulky this compound, allowing it to bind and inhibit the kinase. Wild-type (WT) kinases, which lack this enlarged pocket, are not significantly affected at typical working concentrations, affording high specificity.[3]

Q2: What are the primary applications of this compound?

A2: this compound is used to selectively inhibit the activity of an engineered analog-sensitive kinase in cells or organisms. This allows researchers to study the specific downstream effects of inhibiting a single kinase with high temporal resolution, mimicking the effects of a highly specific drug. It is a powerful tool for dissecting signaling pathways and validating kinases as potential drug targets. For example, it has been used to block mitotic progression by inhibiting analog-sensitive Polo-like kinase 1 (Plk1) and to study the function of analog-sensitive Cdk8 (Ssn3).[1][4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is a crystalline solid that is highly soluble in DMSO.[4] For example, a stock solution of 20 mg/mL in DMSO can be prepared.[2] It is recommended to prepare a high-concentration stock (e.g., 10 mM) in DMSO, which can then be aliquoted and stored at -20°C for long-term stability (up to several years).[4] When preparing working solutions for cell culture, the DMSO stock should be diluted at least 1000-fold into the culture medium to minimize solvent toxicity. It is advisable to first perform a serial dilution in DMSO before the final dilution in aqueous medium to prevent precipitation.[5]

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound is highly dependent on the specific analog-sensitive kinase and the cell line being used. However, a common working concentration range is between 0.5 µM and 10 µM.[6] For instance, concentrations as low as 0.625 µM have shown effects in cells expressing sensitive Plk1 alleles, while 10 µM is often used to achieve a complete block of mitotic progression.[2][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Q1: I'm not observing any phenotype after treating my cells with this compound. What could be wrong?

A1: There are several potential reasons for a lack of efficacy. Consider the following:

  • Ineffective AS-Kinase: The gatekeeper mutation may have rendered your kinase catalytically inactive or unstable. It is essential to validate that the AS-kinase is expressed and retains at least partial activity before inhibition experiments.

  • Incorrect Concentration: The concentration of this compound may be too low. Perform a dose-response experiment, typically ranging from 100 nM to 20 µM, to determine the IC50 for your specific AS-kinase in your cell line.

  • Inhibitor Degradation: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.

  • Cell Permeability Issues: While this compound is cell-permeable, different cell lines can have varying levels of drug uptake.

  • High ATP Competition: The inhibitory effect of this compound is competitive with cellular ATP. Very high metabolic activity in cells could potentially reduce its apparent potency.

Q2: My cells are dying or showing a phenotype even in the control cell line expressing the wild-type kinase. How do I address off-target effects?

A2: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations.

  • Confirm with Proper Controls: The most critical control is a parallel experiment using an identical cell line that only expresses the wild-type version of your kinase. This cell line should not show the specific phenotype you are studying. Any effect observed in the WT-expressing cells can be considered an off-target effect.

  • Lower the Concentration: High concentrations (>10-20 µM) are more likely to inhibit some wild-type kinases.[7] Use the lowest effective concentration that produces a phenotype in your AS-kinase cells but not in the WT cells.

  • Consult Selectivity Data: Review published data on the selectivity profile of this compound to see if any known off-target kinases could be responsible for the observed phenotype (see Table 2).[3]

Q3: The effect of this compound is variable between experiments. How can I improve reproducibility?

A3: Variability can stem from several factors:

  • Inconsistent Cell State: Ensure cells are seeded at the same density and are in the same growth phase (ideally, logarithmic phase) for every experiment.

  • Inhibitor Preparation: Prepare fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods at 4°C.

  • DMSO Concentration: Keep the final concentration of the DMSO solvent consistent across all wells, including the vehicle-only control wells.

  • Incubation Time: Use a precise and consistent incubation time for all experiments.

Data Presentation

Table 1: Efficacy of this compound Against Analog-Sensitive (AS) Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various engineered kinases, demonstrating its on-target potency.

Kinase Target (Allele)IC50 (nM)Assay Type
EphB1 (T697G)5.0In cellulo Autophosphorylation
Ptoas120In vitro Kinase Activity
Leu93-ZIPK2000In vitro Kinase Activity

Data compiled from multiple sources.[4][8]

Table 2: Selectivity Profile of this compound Against Wild-Type (WT) Kinases

This table shows the IC50 values of this compound against a selection of wild-type kinases to illustrate its selectivity. Higher IC50 values indicate lower potency and thus higher selectivity for the AS-kinase.

Kinase Target (WT)IC50 (nM)
EphB16100
Src>1000
Fyn>1000
Lck>1000
Abl>1000
p38α>1000

Data compiled from published selectivity screens.[3][4]

Experimental Protocols

Protocol 1: Determining the Effective Concentration using a Cell Proliferation Assay

This protocol describes a method to determine the dose-dependent effect of this compound on the proliferation of cell lines expressing either the AS-kinase or the WT-kinase using crystal violet staining.

Materials:

  • Cell lines (one expressing the AS-kinase, one expressing the WT-kinase)

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 24-well plates

  • Crystal Violet Staining Solution (0.5% w/v crystal violet in 20% methanol)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Seed both the AS-kinase and WT-kinase expressing cells into separate 24-well plates at a low density (e.g., 2,000-5,000 cells/well) in 500 µL of medium. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is constant in all wells (≤0.1%).

  • Treatment: Aspirate the medium from the cells and add 500 µL of the medium containing the different this compound concentrations (or vehicle control). Treat at least three wells per condition.

  • Incubation: Incubate the plates for 5-7 days, or until the vehicle-treated control wells are nearly confluent.

  • Staining:

    • Gently aspirate the medium from all wells.

    • Add 500 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Carefully remove the staining solution.

    • Gently wash the plates with water until the water runs clear.

  • Analysis: Allow the plates to air dry completely. The intensity of the stain, which correlates with cell number, can be visually inspected or quantified by solubilizing the dye (e.g., in 10% acetic acid) and reading the absorbance on a plate reader. A significant reduction in staining in the AS-kinase line compared to the WT-kinase line indicates specific on-target inhibition of proliferation.

Protocol 2: Validating Target Inhibition via Western Blot

This protocol outlines how to confirm that this compound is inhibiting the intended AS-kinase by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell lines (AS-kinase and WT-kinase expressing)

  • Complete cell culture medium

  • This compound (at the predetermined effective concentration)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate as a loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed both AS-kinase and WT-kinase cells and grow them to ~80% confluency. Treat the cells with the effective concentration of this compound (and a vehicle control) for a duration known to be sufficient to affect the signaling pathway (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-S6K) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein (e.g., GAPDH).

  • Analysis: A significant decrease in the phospho-substrate signal in the this compound-treated AS-kinase cells, but not in the treated WT-kinase cells or vehicle controls, confirms specific on-target inhibition.

Mandatory Visualizations

G cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_ATP ATP WT_Pocket ATP Binding Pocket (Small Gatekeeper) WT_ATP->WT_Pocket Binds WT_Kinase Active WT Kinase WT_Pocket->WT_Kinase WT_pSubstrate Phosphorylated Substrate WT_Kinase->WT_pSubstrate Phosphorylates WT_Substrate Substrate WT_Substrate->WT_Kinase Inhibitor_WT This compound Inhibitor_WT->WT_Pocket Steric Hindrance (No Binding) AS_ATP ATP AS_Pocket Enlarged ATP Pocket (Small Gatekeeper) AS_ATP->AS_Pocket Binds AS_Kinase Active AS Kinase AS_Pocket->AS_Kinase Inhibited_Kinase Inhibited AS Kinase AS_Pocket->Inhibited_Kinase Inhibition AS_pSubstrate Phosphorylated Substrate AS_Kinase->AS_pSubstrate Phosphorylates AS_Substrate Substrate AS_Substrate->AS_Kinase Inhibitor_AS This compound Inhibitor_AS->AS_Pocket Binds & Competes with ATP

Caption: Mechanism of this compound selective inhibition of an analog-sensitive (AS) kinase.

G start Start: Hypothesis involving Kinase 'X' step1 Generate Cell Lines: 1. Expressing AS-Kinase 'X' 2. Expressing WT-Kinase 'X' (Control) start->step1 step2 Prepare 10 mM this compound Stock in DMSO step1->step2 step3 Determine Optimal Concentration: Run Dose-Response Proliferation Assay (e.g., 0.1 µM to 10 µM) step2->step3 decision1 Is there specific inhibition of AS-Kinase cell line? step3->decision1 step4 Confirm Target Engagement: Western Blot for Phospho-Substrate at optimal concentration decision1->step4 Yes troubleshoot1 Troubleshoot: - Check AS-Kinase expression/activity - Verify inhibitor integrity decision1->troubleshoot1 No decision2 Is downstream phosphorylation specifically reduced? step4->decision2 step5 Perform Phenotypic Assays (e.g., Migration, Apoptosis, etc.) decision2->step5 Yes decision2->troubleshoot1 No end Conclusion on Kinase 'X' Function step5->end

Caption: Experimental workflow for validating and using this compound in cell lines.

G start Problem: No effect observed in AS-Kinase cell line q1 Is the WT-Kinase control cell line also unaffected? start->q1 a1_yes Indicates a general experimental issue. q1->a1_yes Yes a1_no Indicates a specific issue with the AS-Kinase or its inhibition. q1->a1_no No (Good Control) q2 Was a dose-response experiment performed? a1_yes->q2 a2_no Action: Perform dose-response (0.1 µM - 20 µM) to find IC50. q2->a2_no No a2_yes Concentration is likely not the issue. q2->a2_yes Yes q3 Has the AS-Kinase been validated? a2_yes->q3 a3_no Action: Confirm expression (WB) and baseline activity of AS-Kinase. q3->a3_no No a3_yes AS-Kinase is expressed and active. q3->a3_yes Yes a4 Action: Check this compound stock. Make fresh dilutions. Re-test. a3_yes->a4 a1_no->q2

Caption: Troubleshooting decision tree for lack of this compound efficacy.

References

3MB-PP1 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3MB-PP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on addressing potential degradation and stability issues. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bulky purine analog that functions as a selective, ATP-competitive inhibitor of analog-sensitive (AS) kinase alleles.[1][2][3] It is designed to specifically inhibit engineered kinases that have a modified ATP-binding pocket, often referred to as a "gatekeeper" mutation, making them sensitive to bulky inhibitors like this compound while having minimal effect on wild-type kinases.[4] This chemical-genetic approach allows for the specific inhibition of a target kinase to study its role in cellular signaling pathways.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for long-term stability (up to 3-4 years).

  • In Solvent (e.g., DMSO): Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for shorter periods (1-6 months).

Q3: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO and DMF, with lower solubility in ethanol. It is poorly soluble in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final working solution. The aqueous buffer is incompatible with the organic solvent.Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%. Prepare intermediate dilutions of your this compound stock in culture medium or PBS before adding to the final culture volume. Warm the medium and the inhibitor solution to 37°C before mixing.
Loss of this compound activity over time in experiments. Degradation of this compound in the experimental conditions (e.g., in aqueous cell culture medium at 37°C). Adsorption of the compound to plasticware.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. Use low-adhesion plasticware. Perform a stability test of this compound in your specific experimental medium (see Experimental Protocols section).
Inconsistent or unexpected experimental results. Inconsistent inhibitor concentration due to improper dissolution or storage. Off-target effects at high concentrations. Cellular efflux of the inhibitor.Ensure complete dissolution of the this compound powder when making stock solutions; sonication may be helpful. Perform a dose-response curve to determine the optimal, lowest effective concentration for your specific analog-sensitive kinase. Consider the use of efflux pump inhibitors if cellular efflux is suspected, though this should be carefully validated.
Difficulty dissolving this compound powder. The compound may have absorbed moisture.Store the powder under desiccating conditions. If dissolution is still difficult, gentle warming and sonication can be applied to the stock solution in DMSO.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound is not extensively available in the literature, the following table summarizes its known physical and chemical properties.

Property Value Source
Molecular Formula C17H21N5[3]
Molecular Weight 295.39 g/mol [3]
Appearance Off-white to pink solid[3]
Melting Point 136-138°C[3]
Solubility in DMSO ~96-100 mg/mLInvivoChem
Solubility in Ethanol ~48 mg/mLInvivoChem

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS/MS system

  • 0.22 µm syringe filters

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Filter the solution through a 0.22 µm syringe filter to remove any initial precipitates.

  • Take an initial sample (T=0) for analysis.

  • Incubate the remaining solution at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • At each time point, immediately analyze the sample by HPLC or LC-MS/MS to quantify the concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile in the medium.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which analog-sensitive kinases targeted by this compound play a role.

Plk1_Signaling_Pathway cluster_mitosis Mitosis G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Plk1_AS Plk1 (AS) Plk1_AS->Cytokinesis Centrosome Maturation Centrosome Maturation Plk1_AS->Centrosome Maturation Spindle Assembly Spindle Assembly Plk1_AS->Spindle Assembly 3MB_PP1 This compound 3MB_PP1->Plk1_AS Inhibits

Caption: Plk1 signaling pathway in mitosis and its inhibition by this compound.

Cdk8_Signaling_Pathway cluster_transcription Transcriptional Regulation Cdk8_AS Cdk8/Ssn3 (AS) Mediator Mediator Complex Cdk8_AS->Mediator 3MB_PP1 This compound 3MB_PP1->Cdk8_AS Inhibits RNAPII RNA Polymerase II Mediator->RNAPII Transcription Gene Transcription RNAPII->Transcription

Caption: Cdk8/Ssn3 signaling in transcriptional regulation.

Experimental Workflow

The following diagram outlines the workflow for troubleshooting this compound stability issues.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_dissolution Verify Complete Dissolution (Sonication?) check_storage->check_dissolution check_concentration Confirm Final DMSO Concentration (<=0.1%) check_dissolution->check_concentration precipitation Precipitation in Media? check_concentration->precipitation prepare_fresh Prepare Fresh Solutions precipitation->prepare_fresh Yes stability_test Perform Stability Test (Protocol 1) precipitation->stability_test No prepare_fresh->stability_test degradation Degradation Confirmed? stability_test->degradation adjust_protocol Adjust Protocol: - Replenish inhibitor - Reduce incubation time degradation->adjust_protocol Yes optimize Re-optimize Experiment degradation->optimize No adjust_protocol->optimize end Consistent Results optimize->end

References

Technical Support Center: Refining 3MB-PP1 Dosage for Specific Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 3MB-PP1, a selective inhibitor of analog-sensitive (AS) kinases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for refining this compound dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bulky purine analog that acts as an ATP-competitive inhibitor.[1][2][3] Its selectivity comes from its use in a chemical-genetics approach where the kinase of interest is engineered to have a larger ATP-binding pocket. This is typically achieved by mutating a bulky "gatekeeper" residue to a smaller one, such as glycine or alanine. This modification makes the analog-sensitive (AS) kinase susceptible to inhibition by the bulky this compound, while wild-type kinases, which cannot accommodate the inhibitor in their ATP-binding pocket, remain largely unaffected. This allows for the specific inhibition of a single kinase in a cellular context.

Q2: Which kinases can be targeted with this compound?

A2: this compound is not specific to a single kinase but rather to the engineered analog-sensitive allele. It has been successfully used to inhibit a variety of kinases, with Polo-like kinase 1 (Plk1) being a prominent target.[1][2][3] Other kinases that have been successfully targeted with this compound in their analog-sensitive form include Ssn3 (Cdk8) and Zipper-interacting protein kinase (ZIPK).[1][2][4]

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound is cell-type and kinase-specific. It is crucial to perform a dose-response curve to determine the minimal concentration that achieves the desired biological effect without causing off-target effects or cytotoxicity. A good starting point is to test a range of concentrations based on published data for similar cell types and kinases (see Tables 1 and 2). A crystal violet cell proliferation assay is a straightforward method to assess the effect of different concentrations on cell growth.[5]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be highly selective for AS-kinases, high concentrations may lead to off-target inhibition of some wild-type kinases.[6] It is essential to include proper controls in your experiments, such as a wild-type cell line (not expressing the AS-kinase) treated with the same concentrations of this compound. Any observed effects in the wild-type cells can be attributed to off-target effects.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO to create a stock solution.[2] For long-term storage, it is recommended to store the powder at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your culture is low (typically <0.1%).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or no inhibition of the target kinase - this compound concentration is too low.- The analog-sensitive mutation is not effective.- Poor cell permeability of this compound in your specific cell type.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and mutation of your analog-sensitive kinase via sequencing and Western blot.- Increase the incubation time with this compound.
High cell toxicity or off-target effects - this compound concentration is too high.- The final DMSO concentration in the culture medium is too high.- Lower the concentration of this compound. Refer to the dose-response curve to find a concentration that is effective but not toxic.- Ensure the final DMSO concentration is below 0.1%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the culture.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions.- Ensure the final concentration of this compound does not exceed its solubility limit in your culture medium.- Prepare fresh dilutions from your DMSO stock for each experiment.
Variability between experiments - Inconsistent cell density at the time of treatment.- Degradation of this compound stock solution.- Standardize your cell seeding protocol to ensure consistent cell numbers for each experiment.- Prepare fresh stock solutions of this compound periodically and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Analog-Sensitive (AS) Kinases

AS-KinaseGatekeeper MutationIC50 ValueReference
Leu93-ZIPKL93G2.0 µM[7]
Pto-ASNot specified120 nM[8]

Table 2: Effective Concentrations of this compound in Different Cell Types

Cell Type/OrganismTarget AS-KinaseEffective Concentration RangeObserved EffectReference
Candida albicansSsn3 (Cdk8)5 µMStimulation of hyphal growth[1][2]
Human cells (e.g., HCT116, RPE-1)Plk10.5 - 10 µMMitotic arrest, inhibition of proliferation[3][5]
Trypanosoma brucei (TbPLKas cells)Plk11 - 5 µMStrong inhibition of cell growth[8]
Human cells expressing Plk1SPlk10.625 - 1.25 µMRescue of proliferative defects[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Crystal Violet

This protocol is adapted from methods used to assess dose-dependent growth inhibition.[5]

Materials:

  • Cells expressing the analog-sensitive kinase and wild-type control cells

  • 24-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000 cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 0 µM (DMSO control) to 20 µM.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 6-10 days, or until the control wells are confluent.

  • Carefully remove the medium from the wells.

  • Gently wash the cells once with PBS.

  • Add 1 mL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Remove the staining solution and wash the wells with water until the background is clear.

  • Allow the plates to air dry.

  • Visually assess cell growth or quantify by dissolving the stain in a known volume of a solubilizing agent (e.g., 10% acetic acid) and measuring the absorbance at 590 nm.

Protocol 2: Cell Cycle Analysis using Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cells in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of a target protein after this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Prepare protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

Polo-like Kinase 1 (Plk1) Signaling Pathway

Plk1 is a master regulator of mitosis. Its inhibition by this compound in cells expressing AS-Plk1 leads to defects in multiple stages of cell division.

Plk1_Signaling cluster_G2 G2 Phase cluster_M M Phase G2_checkpoint G2/M Checkpoint Centrosome_maturation Centrosome Maturation Spindle_assembly Spindle Assembly Chromosome_segregation Chromosome Segregation Cytokinesis Cytokinesis Plk1 Plk1 Plk1->G2_checkpoint promotes Plk1->Centrosome_maturation Plk1->Spindle_assembly Plk1->Chromosome_segregation Plk1->Cytokinesis 3MB_PP1 This compound 3MB_PP1->Plk1 inhibits

Caption: Plk1 signaling pathway in cell cycle progression and its inhibition by this compound.

Cyclin-dependent Kinase 8 (Cdk8) Signaling Pathway

Cdk8 is a component of the Mediator complex and acts as a transcriptional regulator in various signaling pathways.

Cdk8_Signaling cluster_pathways Signaling Pathways Wnt_beta_catenin Wnt/β-catenin Cdk8 Cdk8 Wnt_beta_catenin->Cdk8 TGF_beta TGFβ TGF_beta->Cdk8 p53_pathway p53 p53_pathway->Cdk8 Transcription_Factors Transcription Factors (e.g., β-catenin, SMADs) Cdk8->Transcription_Factors phosphorylates 3MB_PP1 This compound 3MB_PP1->Cdk8 inhibits Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: Cdk8-mediated transcriptional regulation and its inhibition by this compound.

Zipper-Interacting Protein Kinase (ZIPK) Signaling Pathway

ZIPK is involved in the regulation of apoptosis and smooth muscle contraction.

ZIPK_Signaling Stress_Signal Stress Signals ZIPK ZIPK Stress_Signal->ZIPK activates Apoptosis Apoptosis ZIPK->Apoptosis promotes Myosin_Light_Chain Myosin Light Chain ZIPK->Myosin_Light_Chain phosphorylates 3MB_PP1 This compound 3MB_PP1->ZIPK inhibits Smooth_Muscle_Contraction Smooth Muscle Contraction Myosin_Light_Chain->Smooth_Muscle_Contraction

Caption: ZIPK signaling in apoptosis and smooth muscle contraction, inhibited by this compound.

Experimental Workflow for this compound Studies

A logical workflow for designing and executing experiments with this compound.

Experimental_Workflow Start Start Cell_Line_Selection Select/Generate Cell Line (with AS-Kinase) Start->Cell_Line_Selection Dose_Response Dose-Response Curve (e.g., Crystal Violet Assay) Cell_Line_Selection->Dose_Response Determine_Optimal_Conc Determine Optimal This compound Concentration Dose_Response->Determine_Optimal_Conc Phenotypic_Assay Phenotypic Assays (e.g., Cell Cycle Analysis) Determine_Optimal_Conc->Phenotypic_Assay Biochemical_Assay Biochemical Assays (e.g., Western Blot) Determine_Optimal_Conc->Biochemical_Assay Data_Analysis Data Analysis and Interpretation Phenotypic_Assay->Data_Analysis Biochemical_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for using this compound to study kinase function.

References

Validation & Comparative

Validating 3MB-PP1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing the chemical genetics approach, confirming that an analog-sensitive (AS) kinase inhibitor like 3MB-PP1 engages its intended target within a cellular context is a critical validation step. This guide provides a comparative overview of key methods for validating this compound target engagement, offering objective comparisons with alternative approaches and providing the necessary experimental details for implementation.

Introduction to this compound and Analog-Sensitive Kinase Technology

This compound is a bulky purine analog designed to selectively inhibit engineered protein kinases.[1][2] This selectivity is achieved through the "bump-hole" approach, where a large "gatekeeper" residue in the ATP-binding pocket of the target kinase is mutated to a smaller one (e.g., glycine or alanine).[3][4] This mutation creates a "hole" that accommodates the "bump" on the this compound molecule, allowing for potent and specific inhibition of the mutant kinase while sparing wild-type kinases, which cannot accommodate the bulky inhibitor.[3][5][6] This technology provides a powerful tool for dissecting the cellular functions of individual kinases with high temporal resolution.

Comparison of Analog-Sensitive Kinase Inhibitors

While this compound is a potent and widely used inhibitor, several other pyrazolo[3,4-d]pyrimidine (PP1) analogs have been developed for targeting AS-kinases. The choice of inhibitor can depend on the specific AS-kinase being targeted and the desired selectivity profile.

InhibitorCommon TargetsReported IC50 Values (in vitro)Key Characteristics
This compound Analog-sensitive Plk1, Ssn3 (Cdk8), Leu93 Mutant Zipper-interacting protein kinase~2 µM for Leu93-ZIPK[1][2]Enhanced potency against a diverse set of AS-kinases, including some insensitive to other PP1 analogs.[7]
1-NA-PP1 Analog-sensitive Src family kinases (v-Src, c-Fyn), c-Abl, PKD1/2/3v-Src: 1.0 µM; c-Fyn: 0.6 µM; c-Abl: 0.6 µM; PKD1: 154.6 nM; PKD2: 133.4 nM; PKD3: 109.4 nM[8]One of the first and most commonly used AS-kinase inhibitors.[7]
1NM-PP1 Analog-sensitive kinases, including TgCDPK1~0.9 µM for GST-TgCDPK1[9]Another widely used AS-kinase inhibitor, often used in parallel with 1-NA-PP1.
PP1 Src family kinases, PTK6PTK6: 2.5 nM (cellular); Lck: 1.76 µM (cellular)[10]A promiscuous kinase inhibitor that targets wild-type kinases with medium-sized gatekeeper residues.[7]
PP2 Src family kinases, PTK6PTK6: 13.0 nM (cellular); Lck: 4.36 µM (cellular)[10]Similar to PP1, it inhibits a range of wild-type kinases.

Comparison of Target Engagement Validation Methods

Several distinct methodologies can be employed to confirm that this compound is engaging its target AS-kinase in cells. Each approach offers unique advantages and disadvantages in terms of the information provided, throughput, and technical requirements.

MethodPrincipleData OutputThroughputKey AdvantagesKey Limitations
Western Blot Measures the phosphorylation status of a known downstream substrate of the target kinase. Target engagement by this compound should lead to a decrease in substrate phosphorylation.Semi-quantitative or quantitative (with proper controls) data on the phosphorylation of a specific protein.Low to mediumWidely accessible, relatively inexpensive, directly assesses the functional consequence of target inhibition.Requires a known and validated substrate and a high-quality phospho-specific antibody; provides an indirect measure of target binding.
Chemoproteomics Utilizes chemical probes (e.g., inhibitor-coupled beads) to capture and identify inhibitor-binding proteins from cell lysates, followed by mass spectrometry.Proteome-wide identification and quantification of inhibitor targets and off-targets.LowUnbiased, proteome-wide view of inhibitor selectivity; can identify novel off-targets.Technically demanding, requires specialized equipment (mass spectrometer), may not fully recapitulate intracellular binding due to cell lysis.[11]
NanoBRET™ Target Engagement Assay A live-cell proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target kinase by a competing inhibitor (e.g., this compound).Quantitative measurement of inhibitor affinity (IC50) and target occupancy in live cells.[12]HighReal-time, quantitative measurements in live cells; high throughput potential.[12][13]Requires genetic modification of cells to express the luciferase-fusion protein; relies on the availability of a suitable fluorescent tracer.

Experimental Protocols

Western Blot for Substrate Phosphorylation

This protocol describes a general workflow for assessing the phosphorylation status of a known substrate of an AS-kinase following treatment with this compound.

Materials:

  • Cells expressing the AS-kinase of interest.

  • This compound (and vehicle control, e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to normalize for protein loading.

Chemoproteomics for Target Profiling

This protocol provides a generalized workflow for identifying the cellular targets of an inhibitor using an affinity-based chemical proteomics approach.

Materials:

  • Cells of interest.

  • Inhibitor of interest (and a derivatized version with a linker for bead conjugation).

  • Affinity beads (e.g., Sepharose).

  • Cell lysis buffer.

  • Wash buffers.

  • Elution buffer.

  • Mass spectrometer and associated reagents for sample preparation (e.g., trypsin, TMT reagents for quantitative analysis).

Procedure:

  • Affinity Matrix Preparation: Covalently couple the derivatized inhibitor to the affinity beads.

  • Cell Culture and Lysis: Culture cells and lyse them to prepare a native protein extract.

  • Affinity Chromatography: Incubate the cell lysate with the inhibitor-coupled beads. For competition experiments, pre-incubate the lysate with the free inhibitor (e.g., this compound) before adding the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin. For quantitative analysis, label the peptides with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that specifically bind to the inhibitor beads. Proteins that are competed off by the free inhibitor are considered specific targets.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a NanoBRET™ target engagement assay to quantify the binding of this compound to an AS-kinase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the AS-kinase fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer that binds to the AS-kinase.

  • This compound.

  • White, 96- or 384-well assay plates.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Luminometer capable of measuring donor and acceptor wavelengths simultaneously.

Procedure:

  • Transfection: Transfect cells with the NanoLuc®-AS-kinase fusion plasmid and plate in the assay plates. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer and the this compound dilutions to the cells. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • BRET Measurement: Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the target engagement potency in live cells.

Visualizations

AS_Kinase_Inhibition cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_Kinase ATP-Binding Pocket (with large gatekeeper) ATP ATP WT_Kinase->ATP Binds MBPP1_WT This compound (bulky) MBPP1_WT->WT_Kinase Steric Hindrance (No Binding) AS_Kinase ATP-Binding Pocket (mutated small gatekeeper - 'hole') ATP_AS ATP AS_Kinase->ATP_AS Binds (weaker) MBPP1_AS This compound (bulky - 'bump') MBPP1_AS->AS_Kinase Binds & Inhibits Plk1_Signaling cluster_G2M G2/M Transition cluster_M Mitosis Plk1 Plk1 Cdc25C Cdc25C Plk1->Cdc25C P APC_C APC/C Plk1->APC_C P Cohesin Cohesin Plk1->Cohesin P Spindle Spindle Assembly Plk1->Spindle Cytokinesis Cytokinesis Plk1->Cytokinesis AS_Plk1 AS-Plk1 AS_Plk1->Cdc25C P AS_Plk1->APC_C P MBPP1 This compound MBPP1->AS_Plk1 Inhibits CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Anaphase Anaphase APC_C->Anaphase NanoBRET_Workflow start Start: Plate cells expressing NanoLuc-AS-Kinase fusion add_compounds Add this compound (inhibitor) and NanoBRET Tracer start->add_compounds incubate Incubate in live cells (2 hours, 37°C) add_compounds->incubate add_substrate Add Nano-Glo Substrate & Extracellular NLuc Inhibitor incubate->add_substrate measure Measure Donor (460nm) and Acceptor (610nm) emissions add_substrate->measure analyze Calculate BRET Ratio and determine IC50 measure->analyze end End: Quantitative target engagement data analyze->end

References

A Comparative Guide to Plk1 Inhibitors: 3MB-PP1 and Clinically Relevant Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (Plk1) is a critical regulator of cell division and a well-established target for cancer therapy due to its frequent overexpression in tumors. A variety of small molecule inhibitors have been developed to target Plk1, each with distinct properties and applications. This guide provides a detailed comparison of 3MB-PP1, a key chemical genetics tool, with prominent Plk1 inhibitors that have advanced to clinical trials: BI 2536, Volasertib, and Onvansertib.

Introduction to Plk1 Inhibitors

Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its inhibition can lead to mitotic arrest and subsequent cell death in cancer cells. The inhibitors discussed herein are all ATP-competitive, but they differ significantly in their primary use and selectivity.

This compound is a bulky purine analog designed as a highly selective inhibitor for engineered, analog-sensitive (as) Plk1 alleles.[3] This chemical genetics approach allows for the specific and rapid inhibition of a mutant Plk1 with an enlarged ATP-binding pocket, without affecting the wild-type Plk1, making it an invaluable tool for studying the specific roles of Plk1 in cellular processes.[4]

In contrast, BI 2536 , Volasertib (BI 6727) , and Onvansertib (NMS-P937) are potent inhibitors of wild-type Plk1 and have been developed as potential anti-cancer therapeutics.[5][6][7] They have undergone extensive preclinical and clinical evaluation.

Comparative Analysis of Plk1 Inhibitors

The following table summarizes the key quantitative data for this compound and the clinically evaluated Plk1 inhibitors. It is important to note that the IC50 values for this compound are against engineered mutant kinases, which is fundamentally different from the wild-type Plk1 targeted by the other inhibitors.

InhibitorTargetMechanism of ActionIn Vitro IC50 (Plk1)Cellular Activity (EC50/IC50)Selectivity Notes
This compound Analog-sensitive Plk1 allelesATP-competitiveNot applicable (targets mutant)IC50 = 2 µM (Leu93-ZIPK mutant)[8]Highly selective for analog-sensitive kinases over wild-type kinases.[9]
BI 2536 Wild-type Plk1ATP-competitive~0.83 nM[5][10]2-25 nM in a panel of 32 human cancer cell lines[5][10]Also inhibits Plk2 (3.5 nM) and Plk3 (9.0 nM)[5], as well as BRD4 (IC50 ~25-37 nM)[10][11]
Volasertib (BI 6727) Wild-type Plk1ATP-competitive0.87 nM[6][12]11-37 nM in various cancer cell lines[13]6-fold and 65-fold more selective for Plk1 over Plk2 (5 nM) and Plk3 (56 nM), respectively[6][12]
Onvansertib (NMS-P937) Wild-type Plk1ATP-competitiveNot specified in search resultsLow nanomolar range in medulloblastoma cell lines[14][15]Highly selective for Plk1; IC50 for Plk2 and Plk3 is over 5,000-fold higher than for Plk1[16]

Signaling Pathways and Experimental Workflows

To understand the context of Plk1 inhibition and the methods used for evaluation, the following diagrams illustrate the Plk1 signaling pathway and a general experimental workflow for comparing Plk1 inhibitors.

Plk1_Signaling_Pathway Plk1 Signaling Pathway in Cell Cycle Regulation cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase AuroraA Aurora A Plk1_inactive Inactive Plk1 AuroraA->Plk1_inactive phosphorylates Bora Bora Bora->Plk1_inactive co-activates Plk1_active Active Plk1 Plk1_inactive->Plk1_active Activation Cdc25C_inactive Inactive Cdc25C Plk1_active->Cdc25C_inactive phosphorylates Centrosome Centrosome Maturation Plk1_active->Centrosome Spindle Bipolar Spindle Formation Plk1_active->Spindle Cytokinesis Cytokinesis Plk1_active->Cytokinesis Cdk1_CyclinB_inactive Inactive Cdk1/Cyclin B Cdk1_CyclinB_active Active Cdk1/Cyclin B Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Activation M_Phase Mitosis Cdk1_CyclinB_active->M_Phase Mitotic Entry Cdc25C_active Active Cdc25C Cdc25C_inactive->Cdc25C_active Activation Cdc25C_active->Cdk1_CyclinB_inactive activates Plk1_Inhibitor Plk1 Inhibitor (e.g., BI 2536, Volasertib, Onvansertib) Plk1_Inhibitor->Plk1_active inhibits

Caption: Plk1 signaling pathway in the G2/M transition of the cell cycle.

Plk1_Inhibitor_Comparison_Workflow Experimental Workflow for Comparing Plk1 Inhibitors cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models kinase_assay In Vitro Kinase Assay (Recombinant Plk1) ic50_determination IC50 Determination kinase_assay->ic50_determination selectivity_panel Kinase Selectivity Panel kinase_assay->selectivity_panel ec50_determination EC50 Determination cell_lines Cancer Cell Lines (e.g., HCT116, HeLa) viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) cell_lines->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V Staining) cell_lines->apoptosis_assay viability_assay->ec50_determination efficacy_study Tumor Growth Inhibition Study xenograft_model Xenograft Mouse Model xenograft_model->efficacy_study

Caption: General experimental workflow for Plk1 inhibitor evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of Plk1 inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against Plk1 kinase activity in a cell-free system.

Materials:

  • Recombinant Plk1 enzyme

  • Kinase substrate (e.g., casein)

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM MgCl2, 500 µM ATP, 1 mM DTT)[17]

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • Test inhibitors (e.g., BI 2536, Volasertib) serially diluted in DMSO

  • Microplates (e.g., 96-well or 384-well)

  • Incubator

  • Detection instrument (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant Plk1 enzyme, and the chosen substrate.

  • Add serially diluted concentrations of the test inhibitor to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding [γ-³²P]ATP or ATP to the reaction mixture.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[17][18]

  • Terminate the reaction. For radioactive assays, this can be done by adding an acidic stop solution (e.g., trichloroacetic acid) and spotting the mixture onto filter paper.[12] For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.[19]

  • Quantify the kinase activity. For radioactive assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal, which is proportional to the amount of ADP produced.[19]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (for EC50 Determination)

This protocol describes a general method to assess the effect of Plk1 inhibitors on the proliferation and viability of cancer cells and to determine the half-maximal effective concentration (EC50).

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitors (e.g., BI 2536, Volasertib, Onvansertib) serially diluted in culture medium

  • Cell viability reagent (e.g., MTT, XTT, or CCK-8)[20][21]

  • Plate reader (spectrophotometer)

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[20]

  • Remove the medium and add fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified duration (e.g., 48 or 72 hours).[20][21]

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µl of MTT solution).[22]

  • Incubate for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.[22]

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.[22]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value from the dose-response curve.

Conclusion

The landscape of Plk1 inhibitors is diverse, with compounds tailored for different scientific purposes. This compound stands out as a powerful tool for chemical genetics, enabling researchers to dissect the specific functions of Plk1 with high temporal and spatial resolution. In contrast, inhibitors like BI 2536 , Volasertib , and Onvansertib are designed to target wild-type Plk1 for therapeutic intervention in cancer. While BI 2536 and Volasertib have shown potent anti-tumor activity, their development has faced challenges. Onvansertib, with its high selectivity, is currently under active clinical investigation and shows promise in various cancer types.[7] The choice of a Plk1 inhibitor will, therefore, depend on the specific research or clinical question being addressed. This guide provides a foundational comparison to aid in the selection and application of these important molecules.

References

Comparative Efficacy of 3MB-PP1 and Other PP1 Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical genetics, the development of analog-sensitive (AS) kinases paired with selective inhibitors has revolutionized the study of kinase signaling pathways. Among the most utilized inhibitors are pyrazolopyrimidine (PP1) analogs, which offer temporal and reversible control over the activity of engineered kinases. This guide provides a detailed comparison of the effectiveness of 3MB-PP1 against other well-established PP1 analogs, namely 1NA-PP1 and 1NM-PP1, supported by experimental data to aid researchers in selecting the optimal tool for their studies.

Executive Summary

This compound is a bulky purine analog that has demonstrated enhanced efficacy against a number of analog-sensitive kinases that are resistant to other PP1 analogs like 1NA-PP1 and 1NM-PP1.[1] This broader applicability makes this compound a valuable tool for extending the chemical genetics approach to a wider range of kinases. While all three analogs are potent inhibitors of AS-kinases, their selectivity against wild-type (WT) kinases and their efficacy against specific AS-kinase mutants can vary. This comparison guide outlines these differences through quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, 1NA-PP1, and 1NM-PP1 against a panel of both analog-sensitive and wild-type kinases. This data highlights the potency and selectivity of each compound.

Kinase TargetInhibitorIC50 (nM)Reference
Analog-Sensitive Kinases
v-Src-as11NA-PP11.5[2][3]
1NM-PP14.3[4][5]
c-Fyn-as11NA-PP11.5[3]
1NM-PP13.2[4][5]
CDK2-as11NA-PP115[3]
1NM-PP15.0[4]
CAMKII-as11NM-PP18.0[4]
c-Abl-as21NM-PP1120[4]
Cdk7as/as1NM-PP1~50[5]
PtoasThis compound120
Leu93-ZIPKThis compound2000[6][7]
Wild-Type Kinases
v-Src1NA-PP11000[2]
1NM-PP11000[8]
c-Fyn1NA-PP1600
1NM-PP1600[8]
c-Abl1NA-PP1600
1NM-PP1600[8]
CDK21NA-PP118000
1NM-PP118000[8]
CAMKII1NA-PP122000
1NM-PP122000[8]
Pkd11NA-PP1150[1]

Experimental Protocols

A key experiment to determine the effectiveness of these inhibitors is the in vitro kinase assay. The following protocol is a generalized procedure for assessing the inhibitory activity of PP1 analogs against a target kinase.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a PP1 analog against a specific kinase.

Materials:

  • Purified recombinant kinase (wild-type or analog-sensitive)

  • PP1 analog inhibitor (this compound, 1NA-PP1, or 1NM-PP1) dissolved in DMSO

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Phosphorimager or appropriate detection system for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare Inhibitor Dilutions: A serial dilution of the PP1 analog is prepared in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction Setup: In each well of a 96-well plate, the following components are added:

    • Kinase reaction buffer.

    • A fixed concentration of the purified kinase.

    • The kinase substrate.

    • Varying concentrations of the PP1 analog inhibitor. A DMSO-only control is included to represent 0% inhibition.

  • Initiate Reaction: The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for radioactive assays). The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane which is then washed to remove unincorporated [γ-³²P]ATP.

  • Detection and Analysis:

    • For radioactive assays, the amount of ³²P incorporated into the substrate is quantified using a phosphorimager.

    • For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured according to the manufacturer's protocol.

  • IC50 Calculation: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the context in which these inhibitors are used, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general workflow of a chemical genetics experiment.

Plk1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase Cyclin B/CDK1 Cyclin B/CDK1 Plk1 Plk1 Cyclin B/CDK1->Plk1 Activates Centrosome Maturation Centrosome Maturation Plk1->Centrosome Maturation Spindle Assembly Spindle Assembly Plk1->Spindle Assembly APC/C Activation APC/C Activation Plk1->APC/C Activation Cytokinesis Cytokinesis Plk1->Cytokinesis This compound This compound This compound->Plk1 Inhibits (AS-Plk1)

Caption: Plk1 signaling pathway during the G2/M transition.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase Src Src RTK->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival PP1_Analogs PP1 Analogs (1NA-PP1, 1NM-PP1) PP1_Analogs->Src Inhibit (AS-Src)

Caption: Simplified Src kinase signaling pathway.

Chemical_Genetics_Workflow Identify Kinase of Interest Identify Kinase of Interest Mutate Gatekeeper Residue Mutate Gatekeeper Residue Identify Kinase of Interest->Mutate Gatekeeper Residue Generate AS-Kinase Generate Analog-Sensitive (AS) Kinase Mutate Gatekeeper Residue->Generate AS-Kinase Express AS-Kinase in Cells/Organism Express AS-Kinase in Cells/Organism Generate AS-Kinase->Express AS-Kinase in Cells/Organism Treat with PP1 Analog Treat with PP1 Analog Express AS-Kinase in Cells/Organism->Treat with PP1 Analog Observe Phenotypic Change Observe Phenotypic Change Treat with PP1 Analog->Observe Phenotypic Change Analyze Downstream Effects Analyze Downstream Effects Observe Phenotypic Change->Analyze Downstream Effects

Caption: General workflow of a chemical genetics experiment.

References

Decoding Specificity: A Comparative Analysis of the Kinase Inhibitor 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of kinases is paramount. This guide provides a detailed comparison of the specificity of 3MB-PP1, a tool compound for engineered kinases, against conventional kinase inhibitors. By presenting quantitative data, experimental protocols, and pathway visualizations, this document aims to facilitate informed decisions in kinase inhibitor selection.

This compound is a bulky purine analog designed as a selective inhibitor for engineered analog-sensitive (AS) kinases.[1][2] This chemical genetics approach relies on modifying the kinase of interest by mutating a "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, creating a space that accommodates the bulky inhibitor. This design principle confers high selectivity for the mutant kinase over its wild-type (WT) counterpart and other cellular kinases.[2][3]

Comparative Specificity Analysis: this compound vs. Alternatives

To objectively assess the specificity of this compound, we compare its performance against other analog-sensitive inhibitors and conventional ATP-competitive inhibitors targeting Polo-like kinase 1 (Plk1), a common target for which this compound is used in its analog-sensitive form.

Analog-Sensitive Kinase Inhibitors

The primary advantage of this compound and similar molecules is their engineered specificity. The following table summarizes the inhibition of a panel of wild-type kinases by this compound and two other pyrazolo[3,4-d]pyrimidine (PP1) analogs, 1NA-PP1 and 1NM-PP1. A lower percentage of inhibited kinases indicates higher specificity for the intended analog-sensitive target.

Table 1: Inhibition of Wild-Type Kinases by Analog-Sensitive Inhibitors

InhibitorConcentrationPercentage of WT Kinases Inhibited (>40% inhibition)Reference
This compound 1 µM~15%[4]
1NA-PP1 1 µM~10%[4]
1NM-PP1 1 µM~15%[4]

Data from a large-scale kinase inhibitor profiling study.[4]

The following table provides specific IC50 values for this compound and its analogs against a selection of wild-type kinases, offering a more granular view of their off-target profiles.

Table 2: IC50 Values of Analog-Sensitive Inhibitors Against Selected Wild-Type Kinases

KinaseThis compound (µM)1NA-PP1 (µM)1NM-PP1 (µM)Reference
Src >10>10>10[4]
Fyn 1.20.41.5[4]
Yes 2.50.83.0[4]
Lck >10>10>10[4]
Abl >10>10>10[4]
p38α >10>10>10[4]
JNK1 >10>10>10[4]
ERK2 >10>10>10[4]

IC50 values were determined from in vitro kinase assays.[4]

Conventional Plk1 Inhibitors

For comparison, we present the specificity data for two well-characterized inhibitors of wild-type Plk1, BI 2536 and Volasertib.

Table 3: IC50 Values of Conventional Plk1 Inhibitors

InhibitorPlk1 (nM)Plk2 (nM)Plk3 (nM)Known Off-TargetsReference
BI 2536 0.833.59.0BRD4 (Kd = 37 nM)[2]
Volasertib 0.87556Not significantly active against a panel of >50 other kinases at up to 10 µM[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of analog-sensitive kinase inhibition and a typical workflow for assessing inhibitor specificity.

cluster_wt Wild-Type Kinase cluster_as Analog-Sensitive Kinase wt_kinase WT Kinase (Large Gatekeeper) atp_wt ATP atp_wt->wt_kinase Binds inhibitor_wt This compound (Bulky) inhibitor_wt->wt_kinase Steric Hindrance as_kinase AS-Kinase (Small Gatekeeper) atp_as ATP atp_as->as_kinase Binds inhibitor_as This compound (Bulky) inhibitor_as->as_kinase Binds & Inhibits

Caption: Mechanism of this compound specificity for analog-sensitive kinases.

start Start: Kinase Panel Screening recombinant_kinases Prepare Panel of Recombinant Kinases start->recombinant_kinases inhibitor_prep Prepare Serial Dilutions of Test Inhibitor (e.g., this compound) start->inhibitor_prep kinase_assay Perform In Vitro Kinase Assays recombinant_kinases->kinase_assay inhibitor_prep->kinase_assay data_analysis Measure Kinase Activity (e.g., phosphorylation of substrate) kinase_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 selectivity Determine Selectivity Profile ic50->selectivity

Caption: Experimental workflow for determining kinase inhibitor specificity.

Experimental Protocols

The determination of inhibitor specificity relies on robust and reproducible experimental protocols. Below are generalized methodologies for common in vitro kinase assays used to generate the data presented in this guide.

In Vitro Kinase Assay for IC50 Determination (Radiometric)
  • Reaction Setup : Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and a buffer containing MgCl2 and ATP.

  • Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A DMSO control is run in parallel.

  • Initiation : Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction proceeds within the linear range.

  • Termination : Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification : Wash the substrate to remove unincorporated [γ-³²P]ATP. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
  • Assay Principle : This assay is based on the binding competition between the test inhibitor and a fluorescently labeled ATP-competitive tracer to the kinase. The kinase is labeled with a terbium (Tb) or europium (Eu) chelate, which serves as a FRET donor.

  • Reaction Components : In a microplate well, combine the kinase-Eu conjugate, the fluorescent tracer, and the test inhibitor at various concentrations.

  • Incubation : Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The FRET signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : As the concentration of the test inhibitor increases, it displaces the tracer, leading to a decrease in the FRET signal. The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a competitive binding model.

Conclusion

The data presented in this guide confirm that this compound exhibits a high degree of specificity for its intended analog-sensitive kinase targets, with minimal off-target effects on a broad range of wild-type kinases.[4] This contrasts with conventional ATP-competitive inhibitors like BI 2536, which, while potent against its primary target Plk1, also demonstrates activity against other Plk family members and unrelated proteins like BRD4.[2] Volasertib appears to have a more favorable selectivity profile among conventional Plk1 inhibitors.[3]

The choice of inhibitor ultimately depends on the experimental context. For dissecting the function of a specific kinase with high precision, the analog-sensitive approach with inhibitors like this compound offers unparalleled specificity. For applications where targeting the wild-type kinase is necessary, a thorough understanding of the off-target profile of conventional inhibitors is crucial for accurate data interpretation. The experimental protocols and data provided herein serve as a valuable resource for researchers navigating these decisions in their pursuit of advancing our understanding of kinase signaling.

References

A Head-to-Head Comparison: The Precision of 3MB-PP1 versus the Power of RNAi Knockdown in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of functional genomics and drug discovery, the precise and reliable perturbation of protein function is paramount. For researchers investigating the intricate roles of protein kinases, two powerful technologies have emerged as key tools: the chemical genetics approach using inhibitors like 3MB-PP1 and the gene silencing mechanism of RNA interference (RNAi). This guide provides an objective comparison of these two methodologies, highlighting their distinct advantages and limitations, supported by experimental data to inform the selection of the most appropriate technique for your research needs.

At a Glance: Key Differences Between this compound and RNAi Knockdown

FeatureThis compound (Analog-Sensitive Kinase Inhibition)RNAi (siRNA/shRNA) Knockdown
Mechanism of Action Reversible, competitive inhibition of ATP binding to an engineered analog-sensitive (AS) kinase.Post-transcriptional gene silencing via degradation of target mRNA.
Specificity Exceptionally high for the engineered AS-kinase, with minimal off-target effects on wild-type kinases.[1][2]Prone to off-target effects due to sequence homology with unintended mRNAs.[3][4][5]
Reversibility Rapidly reversible upon washout of the inhibitor.[6]Generally not reversible in the short term; requires new protein synthesis.
Speed of Action Rapid, often within minutes to hours.[6]Slower, typically requiring 24-72 hours for significant protein depletion.[3][7]
Target Scope Limited to kinases that can be genetically engineered to an analog-sensitive allele.Applicable to virtually any gene with a known mRNA sequence.
System Requirements Requires generation of a stable cell line or organism expressing the engineered AS-kinase.Can be transiently applied to a wide range of cell types.
Data Interpretation Directly assesses the role of kinase activity.Assesses the consequences of protein depletion, which can include non-catalytic functions.[3][8]

Delving Deeper: A Comparative Analysis

Specificity: A Clear Advantage for this compound

The primary advantage of the this compound system lies in its exceptional specificity. This "bump-and-hole" approach involves mutating a bulky "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to a smaller amino acid, such as glycine or alanine. This creates a unique pocket that can accommodate a bulky ATP analog like this compound, which does not bind efficiently to the ATP-binding pocket of wild-type kinases.[1][2] This engineered specificity minimizes the off-target effects that often plague traditional small-molecule kinase inhibitors and RNAi.

Reversibility and Temporal Control: Probing Dynamic Processes

The reversible nature of this compound inhibition offers a distinct advantage for studying dynamic cellular processes. The kinase activity can be rapidly switched off by adding the inhibitor and then restored by simply washing it out.[6] This temporal control allows researchers to investigate the acute effects of kinase inhibition and to dissect the timing of signaling events with high precision.

RNAi, on the other hand, leads to the degradation of the target mRNA, resulting in a more sustained loss of protein expression. Reversing the knockdown effect requires the synthesis of new mRNA and protein, a process that can take a considerable amount of time. This makes RNAi less suitable for studying rapid or reversible cellular events.

Mechanism of Perturbation: Catalytic Function vs. Protein Depletion

A crucial distinction between the two techniques lies in what they target. This compound directly inhibits the catalytic activity of the kinase, leaving the protein itself intact. This allows for the specific investigation of the consequences of blocking the kinase's enzymatic function.

RNAi, by depleting the entire protein, can reveal phenotypes associated not only with the loss of catalytic activity but also with the loss of non-catalytic functions, such as scaffolding roles in protein complexes.[3][8] While this can provide a broader understanding of the protein's overall function, it can also complicate the interpretation of results if the goal is to specifically study the kinase's enzymatic activity.

Experimental Data Summary

While direct head-to-head studies with extensive quantitative data comparing this compound and RNAi for the same kinase target are limited, the available literature provides strong evidence for the characteristics outlined above.

Table 1: On-Target Efficacy

TechniqueTargetCell LineEfficacy MeasurementResultReference
This compound Plk1-asHuman cellsMitotic arrest10-fold lower concentration than 1-NM-PP1 for mitotic arrest[6]
RNAi (siRNA) Plk1H1299 (NSCLC)mRNA expression>80% knockdown of PLK1 mRNA[9]
RNAi (siRNA) Cdk8MDA-MB-231, MCF-7mRNA and protein expressionSignificant reduction in CDK8 mRNA and protein[10]

Table 2: Off-Target Effects Profile

TechniqueOff-Target MechanismMitigation StrategiesKey Consideration
This compound Weak inhibition of some wild-type kinases at high concentrations.Use of the lowest effective concentration; validation with wild-type controls.Generally considered highly specific to the engineered kinase.[1][2]
RNAi (siRNA) Seed region-mediated silencing of unintended mRNAs.[4][5]Pooling of multiple siRNAs, chemical modifications, careful sequence design.A significant concern that requires careful validation and control experiments.[3][5]

Signaling Pathway Diagrams

To visualize the points of intervention for these technologies, below are diagrams of the Polo-like kinase 1 (Plk1) and Cyclin-dependent kinase 8 (Cdk8) signaling pathways, common targets for these methodologies.

Plk1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk1 Plk1 Activation cluster_downstream Downstream Effects cluster_intervention Points of Intervention AuroraA Aurora A Bora Bora AuroraA->Bora activates Plk1_inactive Inactive Plk1 Bora->Plk1_inactive activates Plk1_active Active Plk1 Plk1_inactive->Plk1_active Phosphorylation Cdc25C Cdc25C Plk1_active->Cdc25C phosphorylates/ activates Spindle Spindle Assembly Plk1_active->Spindle Cytokinesis Cytokinesis Plk1_active->Cytokinesis CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25C->CyclinB_Cdk1 activates Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis RNAi RNAi Knockdown (Degrades Plk1 mRNA) RNAi->Plk1_inactive prevents synthesis MB_PP1 This compound (Inhibits Plk1-as activity) MB_PP1->Plk1_active inhibits

Caption: The Plk1 signaling pathway and points of intervention for RNAi and this compound.

Cdk8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation cluster_intervention Points of Intervention Mediator Mediator Complex RNAPII RNA Polymerase II Mediator->RNAPII regulates Cdk8_module Cdk8-Cyclin C MED12/13 Cdk8_module->Mediator associates with Transcription_Factors Transcription Factors (e.g., STAT1, Smad) Cdk8_module->Transcription_Factors phosphorylates Gene_Expression Target Gene Expression RNAPII->Gene_Expression drives Transcription_Factors->Gene_Expression RNAi RNAi Knockdown (Degrades Cdk8 mRNA) RNAi->Cdk8_module prevents synthesis MB_PP1 This compound (Inhibits Cdk8-as activity) MB_PP1->Cdk8_module inhibits

Caption: The Cdk8 signaling pathway and points of intervention for RNAi and this compound.

Experimental Protocols

Analog-Sensitive Kinase Inhibition with this compound

This protocol is adapted from studies utilizing analog-sensitive kinase technology.[3][6]

1. Cell Culture and Reagents:

  • Culture human cells (e.g., HCT116) expressing the analog-sensitive (AS) kinase allele (e.g., Plk1-as) and wild-type (WT) control cells in appropriate media.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.

2. Experimental Procedure:

  • Plate cells at a suitable density in multi-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

  • For reversibility studies, treat cells with this compound for a defined period, then wash the cells with fresh media to remove the inhibitor and continue incubation.

  • Harvest cells at desired time points for downstream analysis.

3. Analysis of Kinase Inhibition:

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of the kinase to confirm inhibition of its catalytic activity. For example, for Plk1, assess the phosphorylation of TCTP (S46).[8]

  • Phenotypic Assays: Evaluate the cellular consequences of kinase inhibition, such as cell cycle progression (e.g., by flow cytometry), apoptosis (e.g., by Annexin V staining), or cell proliferation (e.g., by crystal violet staining).[11]

AS_Kinase_Workflow start Start with AS-kinase expressing cells treat Treat with this compound (or DMSO control) start->treat incubate Incubate for defined period treat->incubate washout Washout (for reversibility) incubate->washout optional harvest Harvest cells incubate->harvest washout->incubate analysis Downstream Analysis: - Western Blot (p-substrates) - Phenotypic Assays harvest->analysis

Caption: Experimental workflow for analog-sensitive kinase inhibition with this compound.

RNAi-Mediated Gene Knockdown

This protocol provides a general framework for siRNA-mediated knockdown in cultured cells.[9][12]

1. Cell Culture and Reagents:

  • Culture target cells in antibiotic-free medium.

  • Use a set of 2-4 validated siRNAs targeting different regions of the gene of interest to minimize off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.

  • Use a suitable transfection reagent (e.g., lipid-based).

2. Experimental Procedure:

  • Plate cells to achieve 30-50% confluency at the time of transfection.

  • Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions. A typical final siRNA concentration is 10-100 nM.

  • Add the complexes to the cells and incubate for 24-72 hours.

  • Harvest cells for analysis.

3. Analysis of Gene Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the target gene to confirm knockdown at the transcript level.[9]

  • Western Blotting: Determine the protein levels of the target gene to confirm knockdown at the protein level.[10]

  • Phenotypic Assays: Assess the functional consequences of gene knockdown on cellular processes.

RNAi_Workflow start Start with target cells transfect Transfect with siRNA (target & control) start->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest cells incubate->harvest analysis Downstream Analysis: - qRT-PCR (mRNA levels) - Western Blot (protein levels) - Phenotypic Assays harvest->analysis

Conclusion: Choosing the Right Tool for the Job

Both this compound-mediated analog-sensitive kinase inhibition and RNAi knockdown are powerful techniques for dissecting kinase function. The choice between them depends heavily on the specific research question and the experimental system.

Choose this compound when:

  • High specificity is paramount to avoid confounding off-target effects.

  • Rapid and reversible inhibition is needed to study dynamic processes.

  • The primary goal is to investigate the catalytic function of the kinase.

  • You have the resources to generate and validate an analog-sensitive kinase cell line or organism .

Choose RNAi knockdown when:

  • You need to rapidly screen the function of many different genes .

  • The goal is to understand the function of the entire protein , including non-catalytic roles.

  • Generating a genetically modified system is not feasible.

  • You are prepared to perform rigorous validation experiments to control for off-target effects.

By carefully considering the strengths and weaknesses of each approach, researchers can select the most appropriate tool to confidently and accurately elucidate the critical roles of protein kinases in health and disease.

References

Comparative Analysis of AS-Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, selectivity, and clinical data of leading Akt inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime target for therapeutic intervention. This guide provides a comparative analysis of several key Akt inhibitors, presenting their biochemical potency, selectivity profiles, and clinical trial outcomes in a structured format to facilitate objective comparison.

Biochemical Potency and Selectivity

The in vitro potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the IC50 values of several prominent Akt inhibitors against the three Akt isoforms (Akt1, Akt2, and Akt3). A lower IC50 value indicates greater potency.

InhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Other Notable Kinase Inhibitions (IC50 in nM)
Capivasertib (AZD5363) 3[1]7[1]7[1]P70S6K (6), PKA (7), ROCK1 (470), ROCK2 (60)[2]
Ipatasertib (GDC-0068) 5[3][4][5]18[3][4][5]8[3][4][5]PKA (>620-fold selectivity over Akt)[3], PRKG1α (98), PRKG1β (69), p70S6K (860)[3]
Miransertib (ARQ 092) 2.7[6][7][8][9]14[6][7][8][9]8.1[6][7][8][9]Data on broader kinase panel not readily available.
MK-2206 5[10]12[10]65[11][12]Highly selective; no significant inhibition of 250 other protein kinases.[11]
Perifosine ---IC50 of 0.6-8.9 µM in various tumor cell lines (inhibition of Akt phosphorylation).[13][14][15][16]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Clinical Trial Data

The ultimate measure of an inhibitor's utility lies in its clinical performance. The following tables summarize key efficacy and safety data from clinical trials of capivasertib, ipatasertib, and miransertib.

Capivasertib (AZD5363) in HR-Positive, HER2-Negative Advanced Breast Cancer (CAPItello-291 Trial)[20][21][22][23][24]
EndpointCapivasertib + FulvestrantPlacebo + Fulvestrant
Median Progression-Free Survival (Overall Population) 7.2 months3.6 months
Median Progression-Free Survival (AKT Pathway-Altered) 7.3 months3.1 months
Objective Response Rate (Overall Population) 22.9%12.2%
Objective Response Rate (AKT Pathway-Altered) 28.8%9.7%
Most Common Grade ≥3 Adverse Events Rash (12.1%), Diarrhea (9.3%), Hyperglycemia (2.3%)Rash (0.3%), Diarrhea (0.3%)
Discontinuation due to Adverse Events 13.0%2.3%
Ipatasertib (GDC-0068) in Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN Loss (IPATential150 Trial)[25][26][27][28][29]
EndpointIpatasertib + AbirateronePlacebo + Abiraterone
Median Radiographic Progression-Free Survival (PTEN-Loss) 18.5 months16.5 months
Final Overall Survival (PTEN-Loss) No significant improvementNo significant improvement
Most Common Grade ≥3 Adverse Events Diarrhea, Rash, Hyperglycemia-
Discontinuation due to Adverse Events 21%5%
Miransertib (ARQ 092) in Proteus Syndrome[30][31][32][33]
Study PopulationKey Findings
Patients with Proteus SyndromeA dose of 5 mg/m²/day led to a 50% reduction in phosphorylated Akt in affected tissues in 5 out of 6 individuals.[17] The treatment was generally well-tolerated, with the most common drug-related adverse events being decreased neutrophil count, increased blood insulin, and stomatitis.[18] One patient treated on a compassionate use basis showed improved general well-being, increased mobility, and a reduction in the size of overgrowth lesions after 11 months of treatment.[19]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and how their efficacy is evaluated, the following diagrams illustrate the simplified PI3K/Akt/mTOR signaling pathway and a general workflow for an in vitro kinase assay.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (AS-Kinase) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes mTORC1 mTORC1 S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibitor AS-Kinase Inhibitor Inhibitor->Akt Blocks Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Akt Enzyme - Substrate (e.g., GSK-3 peptide) - ATP (often radiolabeled) Start->Prepare AddInhibitor Add AS-Kinase Inhibitor (Varying Concentrations) Prepare->AddInhibitor Incubate Incubate at 30-37°C AddInhibitor->Incubate StopReaction Stop Reaction (e.g., add EDTA) Incubate->StopReaction Measure Measure Substrate Phosphorylation StopReaction->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

References

Validating Phenotypic Effects of 3MB-PP1 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase biology and drug discovery, the ability to specifically attribute a cellular phenotype to the inhibition of a single kinase is paramount. The chemical genetics approach, utilizing analog-sensitive (AS) kinases, offers a powerful tool to achieve this specificity. 3MB-PP1, a bulky ATP analog, is a key reagent in this system, enabling the selective inhibition of engineered AS-kinases that possess a modified ATP-binding pocket. This guide provides a comprehensive comparison of this compound to other methods of kinase inhibition, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their validation studies.

Mechanism of Action: The "Bump-and-Hole" Approach

The utility of this compound lies in the "bump-and-hole" strategy. Most wild-type (WT) kinases possess a "gatekeeper" residue in their ATP-binding pocket that sterically hinders the entry of bulky ATP analogs like this compound. Through site-directed mutagenesis, this bulky gatekeeper residue is replaced with a smaller one (e.g., glycine or alanine), creating a "hole" that accommodates the "bump" of this compound. This allows for highly specific inhibition of the mutant AS-kinase without affecting WT kinases within the cell.

cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) ATP ATP WT_Kinase->ATP Binds 3MB_PP1_WT This compound 3MB_PP1_WT->WT_Kinase Blocked AS_Kinase AS-Kinase (Small Gatekeeper) ATP_AS ATP AS_Kinase->ATP_AS Binds 3MB_PP1_AS This compound 3MB_PP1_AS->AS_Kinase Binds & Inhibits

Figure 1: Mechanism of this compound Action.

Performance Comparison: this compound vs. Alternatives

The primary advantage of the this compound/AS-kinase system is its specificity. This section compares its performance with other common methods for validating kinase function: conventional small-molecule inhibitors and RNA interference (RNAi).

Specificity and Off-Target Effects

A critical consideration for any kinase inhibitor is its selectivity. While conventional inhibitors are designed to target specific kinases, they often exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. The this compound/AS-kinase system largely circumvents this issue.

Inhibitor/MethodPrimary Target(s)Key Off-Targets (WT Kinases)Reference
This compound Engineered AS-KinasesMinimal against most WT kinases[1]
1NA-PP1 Engineered AS-KinasesWeak inhibition of some WT kinases[1]
1NM-PP1 Engineered AS-KinasesFewer WT off-targets than 1NA-PP1[1]
BI 2536 Plk1, Plk2, Plk3Multiple other kinases at higher concentrations[2]
Volasertib (BI 6727) Plk1, Plk2, Plk3PIP4K2A, ZADH2, and others[3]
Plk1 RNAi Plk1 mRNAPotential for off-target gene silencing[1]

Table 1: Comparison of Specificity and Off-Target Effects. Data compiled from various sources indicate the superior specificity of the this compound/AS-kinase system.

Phenotypic Comparison: Plk1 Inhibition

Polo-like kinase 1 (Plk1) is a crucial regulator of mitosis, and its inhibition leads to a distinct phenotype of mitotic arrest with monopolar spindles. A direct comparison between inhibiting wild-type Plk1 with a conventional inhibitor (BI 2536) and inhibiting an analog-sensitive Plk1 (Plk1-as) with this compound reveals the power of the chemical genetics approach. In cells expressing only Plk1-as, treatment with this compound phenocopies the mitotic arrest seen with BI 2536 in wild-type cells.[4] Conversely, Plk1-as cells are resistant to BI 2536, demonstrating the specificity of both the inhibitor and the analog-sensitive system.[4]

Inhibition MethodCell LineObserved PhenotypeQuantitative Data (Mitotic Arrest)Reference
This compound (10 µM) Plk1-asMitotic arrest, monopolar spindlesSignificant increase in mitotic index[4][5]
BI 2536 (100 nM) Plk1-wtMitotic arrest, monopolar spindles~63% of cells in G2/M phase after 7h[1]
BI 2536 (100 nM) Plk1-asNo mitotic arrestNo significant change in mitotic index[4]
Plk1 siRNA VariousMitotic arrest, apoptosis80-90% growth inhibition[1]

Table 2: Phenotypic Comparison of Plk1 Inhibition Strategies. This table highlights the specific and predictable phenotypic outcome of this compound treatment in the context of an engineered analog-sensitive kinase.

Experimental Protocols

Detailed and reproducible protocols are essential for validating experimental findings. Below are methodologies for key assays used to assess the phenotypic effects of this compound treatment.

Protocol 1: Cell Viability Assessment using Crystal Violet Staining

This protocol provides a straightforward method for quantifying cell viability and proliferation in response to inhibitor treatment.

Materials:

  • Cells expressing the AS-kinase of interest and wild-type control cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution: 4% paraformaldehyde (PFA) in PBS

  • Crystal Violet solution (0.1% w/v in water)

  • Solubilization solution: 10% acetic acid

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the plate for a period appropriate to observe a phenotypic effect (e.g., 48-72 hours).

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Wash the plates gently with water and allow them to air dry completely.

  • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 590 nm using a plate reader.

  • Normalize the absorbance values to the DMSO control to determine the percentage of viable cells.

Protocol 2: Immunofluorescence Analysis of Mitotic Phenotypes

This protocol is designed to visualize the effects of kinase inhibition on the mitotic spindle and chromosome alignment.

Materials:

  • Cells grown on glass coverslips

  • This compound and control compounds

  • Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)

  • Fixative (e.g., ice-cold methanol or 4% PFA)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat cells with this compound or control for a duration sufficient to induce the desired phenotype (e.g., 16-24 hours for mitotic arrest).

  • (Optional) Briefly pre-extract the cells with pre-extraction buffer to remove soluble proteins and improve spindle visualization.

  • Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.

  • Permeabilize PFA-fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the coverslips three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the coverslips three times with PBS.

  • Stain the DNA with DAPI for 5 minutes.

  • Mount the coverslips on glass slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

cluster_0 Experimental Workflow cluster_1 Phenotypic Readouts start Seed Cells (WT and AS-Kinase) treatment Treat with this compound or Control (DMSO) start->treatment phenotype Phenotypic Analysis treatment->phenotype viability Cell Viability Assay (Crystal Violet) phenotype->viability if_staining Immunofluorescence (Mitotic Spindle, Chromosomes) phenotype->if_staining biochem Biochemical Assay (e.g., Western Blot for phospho-substrates) phenotype->biochem

Figure 2: General Experimental Workflow.
Protocol 3: In-Cell Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to the target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA for NanoLuc®-AS-kinase fusion protein

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • White, tissue-culture treated 96-well or 384-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfect cells with the NanoLuc®-AS-kinase fusion plasmid using FuGENE® HD and seed into assay plates.

  • Incubate for 24 hours to allow for protein expression.

  • Prepare a serial dilution of this compound.

  • Add the NanoBRET™ Tracer and the this compound dilutions to the cells.

  • Incubate for 2 hours at 37°C.

  • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent.

  • Add the detection reagent to the wells.

  • Read the plate on a luminometer, measuring both donor (460nm) and acceptor (610nm) emission.

  • Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the concentration of this compound to determine the IC50 value for target engagement.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of 3MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of chemical probes is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 3MB-PP1, a bulky purine analog renowned for its role as a selective inhibitor of analog-sensitive (AS) kinase alleles. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate informed decisions in experimental design and drug discovery.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor that selectively targets engineered kinases containing a modified "gatekeeper" residue.[1][2] This chemical genetic approach allows for the specific inhibition of a single kinase within a complex cellular environment, thereby enabling the detailed study of its function.[3] this compound is particularly noted for its use in studying Polo-like kinase 1 (Plk1), a key regulator of mitosis.[4][5] Its utility extends to other kinases, and this guide will compare its efficacy and selectivity against common alternatives such as 1NA-PP1 and 1NM-PP1.

In Vitro Effects: Kinase Inhibition Profile

The in vitro efficacy of this compound is determined by its ability to inhibit the enzymatic activity of target kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound and its alternatives against various wild-type (WT) and analog-sensitive (AS) kinases.

Kinase TargetInhibitorIC50 (nM)Reference
Analog-Sensitive Kinases
v-Src-as1This compound5[6]
v-Src-as11NM-PP128[6]
v-Src-as11NA-PP162[6]
Fyn-AS1This compoundPotent (pIC50 > 8)[7]
Pto-asThis compound120[6]
Leu93-ZIPKThis compound2000[4][8]
Wild-Type Kinases
v-SrcThis compound1,700[6]
v-Src1NM-PP16,300[6]
v-Src1NA-PP11,700[6]
ABLThis compound>10,000[6]
FynThis compoundWeakly active[7]
Pti1This compoundNot significantly inhibited[6]
MPK2This compoundNot significantly inhibited[6]

In Vivo Effects: Cellular and Organismal Studies

In vivo studies with this compound typically involve cell-based assays and animal models to elucidate the physiological consequences of inhibiting a specific kinase.

Cellular Effects

In cells expressing analog-sensitive Plk1 alleles, this compound effectively blocks mitotic progression and cell division.[4][5] Treatment of such cells with this compound leads to a mitotic arrest, often characterized by chromosome misalignment.[3][9] For instance, in human RPE-1 cells with AS-Plk1, 10 µM this compound treatment for 16 hours results in a significant increase in mitotic index and spindle abnormalities.[9] In the context of other organisms, 5 µM this compound stimulates hyphal growth in Candida albicans strains with analog-sensitive Ssn3 (Cdk8) alleles.[8]

Animal Model Studies

While detailed protocols are often study-specific, the general approach in animal models, such as mice, involves the administration of this compound to animals harboring cells or genetic modifications that express an analog-sensitive kinase.[7] The compound can be administered via various routes, including intraperitoneal injection, dissolved in a vehicle like DMSO and further diluted in PEG300, Tween 80, and saline.[4] The subsequent analysis focuses on phenotypes associated with the inhibition of the target kinase, such as tumor growth inhibition in cancer models or developmental effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (WT and AS)

  • This compound and other inhibitors

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled or for use with a detection reagent)

  • Substrate peptide or protein

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, P81 phosphocellulose paper)

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute into the kinase buffer.

  • In a 96-well plate, add the kinase, the substrate, and the diluted inhibitor.

  • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the kinase activity using a suitable detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Crystal Violet)

This protocol is used to assess the effect of this compound on the proliferation of cells expressing an analog-sensitive kinase.

Materials:

  • Cells expressing WT or AS-kinase

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Gently wash the cells with PBS.

  • Fix the cells with 100% methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 10 minutes.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Upstream Regulators cluster_1 Plk1 Regulation cluster_2 Downstream Effects AuroraA Aurora A Plk1 Plk1 AuroraA->Plk1 Activates Cdk1 Cdk1/Cyclin B Cdk1->Plk1 Activates Spindle Spindle Assembly Plk1->Spindle Cytokinesis Cytokinesis Plk1->Cytokinesis Chromosome Chromosome Segregation Plk1->Chromosome Plk1_as Plk1-as This compound This compound This compound->Plk1_as Inhibits

Caption: Signaling pathway of Plk1 and the inhibitory action of this compound on its analog-sensitive mutant.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Cell_Assay Cell-Based Assays (Proliferation, Mitosis) Animal_Model Animal Models Cell_Assay->Animal_Model Phenotype Analyze Phenotype Animal_Model->Phenotype Phenotype->Data_Analysis Start Start Start->Kinase_Assay Start->Cell_Assay

Caption: Experimental workflow for comparing the in vitro and in vivo effects of this compound.

Logical_Relationship InVitro In Vitro Efficacy (Potent & Selective Inhibition of AS-Kinase) Hypothesis Hypothesis: Kinase inhibition causes phenotype InVitro->Hypothesis InVivo In Vivo Effects (Cellular/Organismal Phenotype) Conclusion Conclusion: Target kinase is responsible for the observed biological function InVivo->Conclusion Hypothesis->InVivo

Caption: Logical relationship between in vitro efficacy and in vivo effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3MB-PP1
Reactant of Route 2
Reactant of Route 2
3MB-PP1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.